molecular formula C9H10O4 B15568377 3,4-Dimethoxytropolone CAS No. 69432-64-0

3,4-Dimethoxytropolone

Número de catálogo: B15568377
Número CAS: 69432-64-0
Peso molecular: 182.17 g/mol
Clave InChI: ZHEQVNREZDYECH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,4-Dimethoxytropolone is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

69432-64-0

Fórmula molecular

C9H10O4

Peso molecular

182.17 g/mol

Nombre IUPAC

2-hydroxy-3,4-dimethoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(11)9(7)13-2/h3-5H,1-2H3,(H,10,11)

Clave InChI

ZHEQVNREZDYECH-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

What are the physical and chemical properties of 3,4-Dimethoxytropolone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxytropolone is a naturally occurring tropolone (B20159) derivative isolated from Streptoverticillium hadanonense. Possessing a unique seven-membered aromatic ring, this compound has demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for its characterization and an exploration of its biological activities and potential mechanisms of action.

Physicochemical Properties

Precise quantitative data for some physical properties of this compound remain to be fully reported in publicly accessible literature. However, based on available safety data sheets and the known characteristics of related tropolone compounds, the following information has been compiled.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 2-hydroxy-3,4-dimethoxycyclohepta-2,4,6-trien-1-one---
CAS Number 69432-64-0---
Molecular Formula C₉H₁₀O₄Calculated
Molecular Weight 182.17 g/mol Calculated
Appearance Solid (form not specified)Inferred from related compounds
Melting Point Not reported---
Boiling Point Not reported---
Solubility Not reportedTropolones are generally soluble in organic solvents and have some water solubility.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include peaks for the two methoxy (B1213986) groups (likely singlets in the range of 3.5-4.0 ppm), and distinct signals for the protons on the tropolone ring. The chemical shifts and coupling patterns of the ring protons would be indicative of their positions on the seven-membered ring.

  • ¹³C NMR: Carbon signals for the two methoxy groups, the carbonyl carbon, the enol carbon, and the remaining carbons of the tropolone ring are expected.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad, around 3200-3500 cm⁻¹), the carbonyl group (C=O stretch, around 1600-1650 cm⁻¹), C=C double bonds of the aromatic ring (around 1500-1600 cm⁻¹), and C-O bonds of the methoxy groups.

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and cleavage of the tropolone ring.

Experimental Protocols

3.1. Isolation of this compound from Streptoverticillium hadanonense

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure can be inferred from studies on similar compounds isolated from the same organism.

Experimental Workflow for Isolation

cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Characterization Fermentation Fermentation of Streptoverticillium hadanonense Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Extraction Solvent extraction of the supernatant (e.g., with ethyl acetate) Centrifugation->Extraction Chromatography1 Column chromatography on silica (B1680970) gel Extraction->Chromatography1 Chromatography2 Further purification by preparative HPLC Chromatography1->Chromatography2 Crystallization Crystallization to obtain pure this compound Chromatography2->Crystallization Spectroscopy Spectroscopic analysis (NMR, IR, MS) Crystallization->Spectroscopy

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptoverticillium hadanonense is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

  • Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the tropolone compounds.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

  • Crystallization: The purified fraction containing this compound is concentrated and crystallized from a suitable solvent system to yield the pure compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

4.1. Antibacterial Activity

This compound has been reported to exhibit activity against both gram-positive and gram-negative bacteria. Tropolone compounds, in general, are known to exert their antibacterial effects through multiple mechanisms.[1]

Proposed Antibacterial Mechanism of Tropolones

The primary mechanism of action for tropolones is believed to be the disruption of the bacterial cell membrane and cell wall.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1]

Tropolone This compound Membrane Bacterial Cell Membrane / Wall Tropolone->Membrane Interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for tropolone compounds.

4.2. Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, the general class of tropolones has been shown to interact with various cellular targets. For instance, some tropolones can inhibit metalloenzymes by chelating the metal ions in their active sites. This suggests a potential for this compound to interfere with bacterial metabolic pathways that are dependent on such enzymes.

Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound in bacterial and mammalian cells. This knowledge will be crucial for the development of this compound as a potential therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated antibacterial properties. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a foundational understanding for researchers in the fields of natural product chemistry, microbiology, and drug development. Future investigations should focus on the complete spectroscopic characterization, elucidation of its specific molecular targets and signaling pathways, and evaluation of its therapeutic potential in preclinical models.

References

An In-Depth Technical Guide to the Discovery and Characterization of Novel Tropolones: A Case Study Approach for 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the current landscape of 3,4-Dimethoxytropolone, a compound for which there is no available scientific literature regarding its discovery or presence in natural sources. In light of this, the guide provides a comprehensive framework for the discovery, isolation, and characterization of novel tropolones, using this compound as a hypothetical case study. This document is intended to serve as a methodological resource for researchers engaged in natural product discovery and drug development.

Introduction: The Enigma of this compound

An extensive review of scientific literature and chemical databases reveals a notable absence of information on this compound. There are no recorded instances of its isolation from natural sources, nor are there published methods for its synthesis or characterization. Tropolones, a class of non-benzenoid aromatic compounds, were first identified in the mid-20th century and are known for their unique seven-membered ring structure.[1][2] They are found in various plants and fungi and exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4][5]

While specific data for this compound is unavailable, this guide will provide researchers with the established methodologies and protocols necessary for the discovery and characterization of novel tropolones. The following sections will detail a generalized workflow, from initial extraction to final structure elucidation and biological pathway analysis, that could be applied to a hypothetical discovery of this compound.

General Methodology for Tropolone (B20159) Discovery and Isolation

The isolation of novel tropolones from natural sources is a multi-step process that begins with the collection and extraction of biological material and culminates in the purification of the target compound.

Extraction from Natural Sources

The initial step involves the extraction of metabolites from a source material, typically plants or fungi. The choice of solvent and extraction technique is critical for maximizing the yield of the target compound.

Experimental Protocol: Solvent Extraction

  • Material Preparation: The source material (e.g., dried and ground plant leaves or fungal mycelia) is prepared to increase the surface area for extraction.

  • Solvent Selection: A series of solvents with increasing polarity are typically used for sequential extraction. A common sequence is n-hexane, followed by ethyl acetate, and then methanol (B129727). This allows for the separation of compounds based on their polarity.

  • Extraction Process:

    • The prepared material is macerated in the first solvent (e.g., n-hexane) for a specified period (e.g., 24-48 hours) at room temperature.

    • The solvent is then filtered, and the extract is concentrated under reduced pressure using a rotary evaporator.

    • The process is repeated with the same plant material using the next solvent in the polarity series.

  • Bioassay-Guided Fractionation: Each crude extract is tested for biological activity (e.g., antimicrobial, cytotoxic). The most active extract is then prioritized for further fractionation.

Chromatographic Separation and Purification

The active crude extract is a complex mixture of compounds that must be separated to isolate the pure tropolone. This is typically achieved through a series of chromatographic techniques.

Experimental Protocol: Multi-Step Chromatography

  • Column Chromatography (CC):

    • The active extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a glass column packed with the same stationary phase.

    • A mobile phase, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity by adding a more polar solvent (e.g., ethyl acetate), is passed through the column.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The semi-purified, active fractions from CC are subjected to Prep-HPLC for final purification.

    • A suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) are used.

    • The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.

The following diagram illustrates a general workflow for the isolation of a novel tropolone.

Tropolone Isolation Workflow cluster_0 Extraction cluster_1 Purification NaturalSource Natural Source (e.g., Plant, Fungus) Extraction Solvent Extraction (Hexane, EtOAc, MeOH) NaturalSource->Extraction Maceration CrudeExtract Crude Extracts Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Bioassay-Guided Fractions Bioactive Fractions ColumnChromatography->Fractions Elution Gradient PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureTropolone Pure Tropolone (e.g., this compound) PrepHPLC->PureTropolone

A generalized workflow for the isolation of a novel tropolone.

Structural Elucidation of a Novel Tropolone

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Experimental Protocols:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the tropolone ring system.

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule.

Hypothetical Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for the hypothetical this compound.

Technique Expected Data for this compound (C₉H₁₀O₄)
HR-ESI-MS m/z [M+H]⁺ calculated for C₉H₁₁O₄⁺
¹H NMR Signals corresponding to aromatic protons on the tropolone ring, two methoxy (B1213986) group singlets, and a hydroxyl proton.
¹³C NMR Nine carbon signals, including those for the tropolone ring carbons, two methoxy carbons, and carbonyl carbons.
IR (cm⁻¹) Absorption bands for O-H stretching (hydroxyl group), C=O stretching (carbonyl group), and C-O stretching (methoxy groups).
UV-Vis (nm) Absorption maxima characteristic of a substituted tropolone chromophore.

Investigation of Biological Activity and Signaling Pathways

Tropolones are known to possess a wide range of biological activities. Once a novel tropolone is identified, it is important to investigate its biological effects and elucidate the underlying molecular mechanisms.

Bioassays

A variety of in vitro and in vivo bioassays can be employed to determine the biological activity of a novel tropolone. These may include:

  • Antimicrobial assays: Testing the compound's ability to inhibit the growth of bacteria and fungi.

  • Cytotoxicity assays: Evaluating the compound's effect on the viability of cancer cell lines.

  • Enzyme inhibition assays: Determining if the compound can inhibit the activity of specific enzymes.

Elucidation of Signaling Pathways

Understanding how a novel tropolone exerts its biological effects requires the investigation of its impact on cellular signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Cells (e.g., cancer cells) are treated with the novel tropolone at various concentrations for different time points.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Electrotransfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in a suspected signaling pathway (e.g., apoptosis, inflammation).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for visualization of the protein bands.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel tropolone with anticancer activity, focusing on the induction of apoptosis.

Apoptosis Signaling Pathway cluster_0 Mitochondrial Pathway Tropolone Novel Tropolone (e.g., this compound) Bax Bax Tropolone->Bax Upregulates Bcl2 Bcl-2 Tropolone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

A hypothetical signaling pathway for a novel tropolone inducing apoptosis.

Conclusion

While this compound remains an uncharacterized molecule, the field of natural product chemistry provides a robust framework for the discovery and elucidation of novel compounds. The methodologies outlined in this guide, from extraction and purification to spectroscopic analysis and biological investigation, represent the standard procedures for identifying new tropolones with potential therapeutic applications. It is through the systematic application of these techniques that new and potentially valuable natural products, perhaps even this compound, may be discovered and developed in the future. The biosynthesis of tropolones in fungi has been a subject of research, with studies identifying the key genes and enzymes involved in the formation of the characteristic seven-membered ring. This knowledge can further aid in the discovery of new tropolones through genome mining approaches.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of 3,4-Dimethoxytropolone in Streptoverticillium hadanonense

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Tropolones represent a class of natural products with a unique seven-membered aromatic ring system and a broad spectrum of biological activities. Within this class, 3,4-Dimethoxytropolone, a metabolite of the actinobacterium Streptoverticillium hadanonense, holds potential for further investigation in drug discovery. Despite its interesting structure, the biosynthetic pathway of this compound in this organism has not been experimentally elucidated. This technical guide synthesizes the current understanding of tropolone (B20159) biosynthesis in other microorganisms, primarily fungi, to propose a putative pathway for its formation in Streptoverticillium hadanonense. We present a hypothetical enzymatic cascade, suggest experimental workflows for its validation, and provide a framework for future research in this area.

Introduction: The Enigmatic Tropolones

Tropolone and its derivatives are a fascinating group of non-benzenoid aromatic compounds produced by a variety of fungi, plants, and bacteria. Their unique chemical structure confers a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. The biosynthetic origins of these compounds have been a subject of scientific inquiry for decades. While significant progress has been made in elucidating the pathways in fungi, such as the biosynthesis of stipitatic acid in Talaromyces stipitatus[1][2], the bacterial pathways, especially for substituted tropolones like this compound, remain largely unexplored. This document aims to bridge this knowledge gap by proposing a scientifically grounded, hypothetical biosynthetic pathway in Streptoverticillium hadanonense.

A Putative Biosynthetic Pathway for this compound

Based on the well-characterized fungal tropolone biosynthesis, we propose a pathway for this compound in Streptoverticillium hadanonense that proceeds through a polyketide intermediate. This putative pathway involves a core set of enzymes: a non-reducing polyketide synthase (NR-PKS), a monooxygenase, a dioxygenase, and subsequent tailoring enzymes, likely methyltransferases.

The proposed sequence of enzymatic reactions is as follows:

  • Polyketide Chain Assembly: A Type I non-reducing polyketide synthase (NR-PKS), which we designate here as DmtA (for D im ethoxyt ropolone A ), likely catalyzes the condensation of acetyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. This intermediate is then proposed to undergo C-methylation and cyclization to yield an orsellinic acid-like precursor.

  • Oxidative Dearomatization: A flavin-dependent monooxygenase, tentatively named DmtB, is hypothesized to hydroxylate the aromatic ring of the precursor, leading to a dearomatized intermediate.

  • Oxidative Ring Expansion: A key step in tropolone formation is the expansion of the six-membered ring. A non-heme Fe(II)-dependent dioxygenase, here termed DmtC, is proposed to catalyze this rearrangement, forming the characteristic seven-membered tropolone core.

  • Hydroxylation: Following the formation of the tropolone ring, a cytochrome P450 monooxygenase, DmtD, may introduce a hydroxyl group at the C4 position.

  • Methylation: The final tailoring steps are presumed to involve two distinct O-methyltransferases (DmtM1 and DmtM2). These enzymes would sequentially methylate the hydroxyl groups at the C3 and C4 positions to yield the final product, this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

G cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl-CoA + 3x Malonyl-CoA Acetyl-CoA + 3x Malonyl-CoA Orsellinic Acid-like Precursor Orsellinic Acid-like Precursor Acetyl-CoA + 3x Malonyl-CoA->Orsellinic Acid-like Precursor DmtA (NR-PKS) Dearomatized Intermediate Dearomatized Intermediate Orsellinic Acid-like Precursor->Dearomatized Intermediate DmtB (Monooxygenase) Tropolone Core Tropolone Core Dearomatized Intermediate->Tropolone Core DmtC (Dioxygenase) 3,4-Dihydroxytropolone 3,4-Dihydroxytropolone Tropolone Core->3,4-Dihydroxytropolone DmtD (P450 Monooxygenase) 4-Hydroxytropolone Intermediate 4-Hydroxytropolone Intermediate 3-Hydroxy-4-methoxytropolone 3-Hydroxy-4-methoxytropolone 3,4-Dihydroxytropolone->3-Hydroxy-4-methoxytropolone DmtM1 (Methyltransferase) This compound This compound 3-Hydroxy-4-methoxytropolone->this compound DmtM2 (Methyltransferase)

A putative biosynthetic pathway for this compound.

Proposed Experimental Workflow for Pathway Elucidation

To validate the proposed biosynthetic pathway, a systematic experimental approach is required. The following workflow outlines the key stages of investigation:

G Genome_Mining Genome Mining of S. hadanonense Identify_BGC Identify Putative Tropolone Biosynthetic Gene Cluster (BGC) Genome_Mining->Identify_BGC Gene_Knockout Targeted Gene Knockout of Putative BGC Genes Identify_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC Genes Identify_BGC->Heterologous_Expression Metabolite_Analysis Metabolite Analysis of Knockout Mutants (LC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Validation Pathway Validation and Characterization Metabolite_Analysis->Pathway_Validation In_Vitro_Assays In Vitro Enzymatic Assays with Purified Proteins Heterologous_Expression->In_Vitro_Assays In_Vitro_Assays->Pathway_Validation

An experimental workflow for elucidating the biosynthetic pathway.

Methodologies for Key Experiments

4.1. Genome Mining and Bioinformatic Analysis

  • Objective: To identify the putative biosynthetic gene cluster (BGC) for this compound in the genome of Streptoverticillium hadanonense.

  • Protocol:

    • Obtain the whole-genome sequence of Streptoverticillium hadanonense.

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.

    • Perform BLASTp (Protein Basic Local Alignment Search Tool) analysis using known tropolone biosynthesis enzymes (e.g., TropA, TropB, TropC from fungi) as query sequences against the predicted proteome of S. hadanonense.

    • Analyze the genomic region surrounding the identified homologs for the presence of other genes typically found in tropolone BGCs, such as oxidoreductases, methyltransferases, and transporter proteins.

4.2. Targeted Gene Knockout

  • Objective: To confirm the involvement of the identified BGC in this compound biosynthesis.

  • Protocol:

    • Design and construct a gene knockout cassette for a key gene in the putative BGC (e.g., the NR-PKS gene, DmtA). This can be achieved using PCR-targeting or CRISPR/Cas9-based methods adapted for Actinobacteria.

    • Introduce the knockout cassette into S. hadanonense via protoplast transformation or intergeneric conjugation from E. coli.

    • Select for and verify the correct double-crossover homologous recombination events in the resulting mutants by PCR and Southern blotting.

    • Cultivate the wild-type and mutant strains under identical fermentation conditions.

    • Extract the secondary metabolites from the culture broths and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles and confirm the abolition of this compound production in the knockout mutant.

4.3. Heterologous Expression and In Vitro Enzymatic Assays

  • Objective: To functionally characterize the enzymes of the biosynthetic pathway.

  • Protocol:

    • Clone the individual genes from the putative BGC into suitable expression vectors for a heterologous host, such as Streptomyces coelicolor or E. coli.

    • Express and purify the recombinant proteins using affinity chromatography (e.g., His-tag purification).

    • For the NR-PKS (DmtA), perform in vitro assays with acetyl-CoA and malonyl-CoA and analyze the products by LC-MS.

    • For the oxidative enzymes (DmtB, DmtC, DmtD), provide the purified enzymes with their predicted substrates (the product of the preceding enzymatic step) and necessary cofactors (e.g., FAD, Fe(II), NADPH) and analyze the reaction products.

    • For the methyltransferases (DmtM1, DmtM2), incubate the enzymes with the hydroxylated tropolone intermediates and a methyl donor (S-adenosyl methionine) and monitor the formation of the methylated products.

Quantitative Data Summary

As the biosynthesis of this compound in Streptoverticillium hadanonense has not yet been experimentally detailed, there is no quantitative data available in the scientific literature. The following tables are presented as templates for the types of data that would be generated through the experimental workflow described above.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

Gene Designation (Putative)Proposed FunctionHomolog (Organism)Sequence Identity (%)
dmtANon-reducing Polyketide SynthaseTropA (T. stipitatus)Data to be determined
dmtBFAD-dependent MonooxygenaseTropB (T. stipitatus)Data to be determined
dmtCNon-heme Fe(II)-dependent DioxygenaseTropC (T. stipitatus)Data to be determined
dmtDCytochrome P450 MonooxygenaseTropD (T. stipitatus)Data to be determined
dmtM1O-Methyltransferase-Data to be determined
dmtM2O-Methyltransferase-Data to be determined
dmtRRegulatory Protein-Data to be determined
dmtTTransporter Protein-Data to be determined

Table 2: Metabolite Production in Wild-Type and Mutant S. hadanonense

StrainKey GeneThis compound Titer (µg/mL)Precursor Accumulation
Wild-Type-Data to be determinedNone
ΔdmtANR-PKSData to be determinedNone
ΔdmtCDioxygenaseData to be determinede.g., Orsellinic acid-like precursor
ΔdmtM1MethyltransferaseData to be determinede.g., 3,4-Dihydroxytropolone

Conclusion and Future Directions

This technical guide provides a foundational hypothesis for the biosynthesis of this compound in Streptoverticillium hadanonense, drawing upon established principles of tropolone formation in other microorganisms. The proposed pathway, involving a polyketide backbone and subsequent oxidative and tailoring modifications, offers a roadmap for future experimental investigation. The outlined workflow, from genome mining to in vitro characterization, provides a clear strategy for validating this hypothesis and fully elucidating the enzymatic machinery responsible for producing this intriguing natural product. A thorough understanding of this biosynthetic pathway will not only solve a fascinating puzzle in microbial secondary metabolism but also pave the way for the bioengineering of novel tropolone derivatives with potentially enhanced therapeutic properties.

References

Spectroscopic and Structural Elucidation of 3,4-Dimethoxytropolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Dimethoxytropolone. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the known spectroscopic behavior of the parent tropolone (B20159) scaffold and related methoxy-substituted aromatic compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound and similar derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from analyses of tropolone, its methyl ethers, and established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~ 7.0 - 7.4d~ 9 - 11
H-6~ 6.8 - 7.2t~ 9 - 11
H-7~ 6.8 - 7.2d~ 9 - 11
3-OCH₃~ 3.8 - 4.0s-
4-OCH₃~ 3.8 - 4.0s-
2-OH~ 8.5 - 9.5br s-

Predicted solvent: CDCl₃. Chemical shifts for the ring protons are based on data for tropolone and substituted derivatives, with expected influence from the electron-donating methoxy (B1213986) groups. The methoxy proton shifts are typical for methoxy groups on an aromatic ring[1]. The hydroxyl proton is expected to be deshielded due to intramolecular hydrogen bonding[2].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-1)~ 170 - 175
C-OH (C-2)~ 165 - 170
C-OCH₃ (C-3)~ 150 - 155
C-OCH₃ (C-4)~ 145 - 150
C-5~ 125 - 135
C-6~ 120 - 130
C-7~ 115 - 125
3-OCH₃~ 55 - 65
4-OCH₃~ 55 - 65

Predicted solvent: CDCl₃. The chemical shifts for the tropolone ring carbons are estimated based on the parent tropolone and the expected electronic effects of the two methoxy substituents. The carbonyl and hydroxyl-bearing carbons are the most deshielded. The methoxy carbon shifts are in the typical range for aromatic methoxy groups[1][3][4].

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (intramolecular H-bond)3100 - 3200Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 2950Medium
C=O Stretch1600 - 1630Strong
C=C Stretch (ring)1550 - 1600Strong
C-O Stretch (aryl ether)1200 - 1280Strong

The IR spectrum of tropolones is characterized by a broad O-H stretching band due to strong intramolecular hydrogen bonding and a C=O stretching frequency that is lower than typical ketones due to resonance. The C-O stretching of the aryl ether bonds from the methoxy groups is expected to be prominent.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/z Proposed Fragment Fragmentation Pathway
182[M]⁺Molecular Ion
167[M - CH₃]⁺Loss of a methyl radical from a methoxy group
154[M - CO]⁺Loss of carbon monoxide
139[M - CO - CH₃]⁺Sequential loss of CO and a methyl radical
125[M - 2CH₃ - H]⁺Loss of both methyl groups and a hydrogen
111[M - CO - OCH₃]⁺Loss of CO and a methoxy radical

The mass spectrum of tropolones and their methyl ethers often shows a significant molecular ion peak. Common fragmentation patterns include the loss of carbon monoxide (CO) from the tropone (B1200060) ring and the loss of a methyl radical (•CH₃) from the methoxy groups.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • DEPTQ or APT experiments can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Solid Phase (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place in a salt (NaCl or KBr) cell.

  • Acquisition:

    • Record a background spectrum of the empty instrument (or with the pure solvent/KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds, or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for less volatile compounds. High-resolution mass spectrometry (HRMS) (e.g., on a TOF or Orbitrap analyzer) is used for accurate mass determination.

  • Sample Preparation:

    • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Acquisition:

    • The sample is introduced into the ion source where it is ionized.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. For HRMS, the exact mass of the molecular ion is used to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized or isolated compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Report Technical Report & Data Archiving Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Identification.

References

Crystal Structure of 3,4-Dimethoxytropolone: Data Unvailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and PubChem, has revealed no publicly available crystal structure data for 3,4-Dimethoxytropolone.

While the synthesis of this compound has been reported in the chemical literature, its single-crystal X-ray diffraction analysis and the resulting crystallographic information file (CIF) do not appear to be deposited in the aforementioned public repositories. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

In lieu of the requested information, this guide presents a comprehensive analysis of the crystal structure of a closely related compound, 3,4-dimethoxyphenol (B20763) , for which detailed crystallographic data is available. This will serve as an illustrative example of the type of in-depth technical guide that can be produced when such data is accessible.

In-depth Technical Guide: Crystal Structure of 3,4-Dimethoxyphenol

This whitepaper provides a detailed overview of the crystal structure of 3,4-dimethoxyphenol, targeting researchers, scientists, and drug development professionals. The guide covers the crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

Quantitative Crystallographic Data

The crystallographic data for 3,4-dimethoxyphenol has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 3,4-Dimethoxyphenol

ParameterValue
Empirical FormulaC₈H₁₀O₃
Formula Weight154.16 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a8.7477(4) Å
b13.8218(7) Å
c26.6422(13) Å
α90°
β90°
γ90°
Volume3221.3(3) ų
Z (molecules per unit cell)16
Data Collection
Temperature120 K
Wavelength (Mo Kα)0.71073 Å
Refinement
R-factor (R1)0.042
wR20.116
Experimental Protocols

The determination of the crystal structure of 3,4-dimethoxyphenol involved the following key experimental procedures:

2.1. Synthesis and Crystallization

While the specific synthesis route for the analyzed crystals was not detailed in the available documentation, a general method for the preparation of similar phenolic compounds involves the methylation of the corresponding dihydroxybenzene precursor.

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent containing the dissolved compound. The choice of solvent is critical and is typically determined empirically to yield high-quality, single crystals.

2.2. X-ray Data Collection

A suitable single crystal of 3,4-dimethoxyphenol was mounted on a diffractometer. The data was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. A Bruker APEX II CCD area detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used for data collection. A series of diffraction images were collected as the crystal was rotated.

2.3. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor of 0.042 indicates a good agreement between the calculated and observed structure factors.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 3,4-Dimethoxyphenol Purification Purification of Compound Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Growth Single Crystal Formation Evaporation->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and CIF Generation Refinement->Validation

Caption: Workflow from synthesis to crystal structure determination.

Putative Biological Targets of Tropolone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone (B20159) and its derivatives represent a fascinating class of non-benzenoid aromatic compounds, first identified in various natural products.[1] Their unique seven-membered ring structure endows them with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A key feature of the tropolone scaffold is its ability to chelate metal ions, which is central to its mechanism of action against various biological targets.[2] This technical guide provides a comprehensive overview of the putative biological targets of tropolone compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development efforts.

Core Biological Targets and Mechanisms of Action

Tropolone compounds exert their biological effects by interacting with a variety of cellular targets, primarily metalloenzymes and key components of signaling pathways. Their ability to act as metal chelators is a recurring theme in their inhibitory mechanisms.

Inhibition of Metalloenzymes

Tropolones are potent inhibitors of several metalloenzymes, often by chelating the metal cofactor essential for their catalytic activity.

Tropolone derivatives have emerged as a novel class of isozyme-selective HDAC inhibitors.[2] HDACs are zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. Tropolones, particularly monosubstituted derivatives, have shown remarkable selectivity for HDAC2.[2]

Quantitative Data: Inhibition of HDACs by Tropolone Derivatives

Compound/DerivativeHDAC IsoformIC50Cell LineReference
Monosubstituted TropolonesHDAC2Potent and SelectiveT-cell lymphocyte lines[2]
β-ThujaplicinHDACsSignificant InhibitionT-lymphocytes[3]
Various Tropolone DerivativesPan-HDACMicromolar rangeJurkat T-cell leukemia[4]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits and published methodologies.[5][6][7][8]

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the tropolone inhibitor in DMSO.

    • Reconstitute recombinant human HDAC enzyme (e.g., HDAC2) in assay buffer.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A).

  • Assay Procedure:

    • In a black 96-well plate, add the HDAC Assay Buffer.

    • Add serial dilutions of the tropolone inhibitor to the respective wells. Include a solvent control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

    • Add the HDAC substrate to all wells.

    • Initiate the reaction by adding the HDAC enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Add the developer solution to all wells and incubate at room temperature for 15-30 minutes. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percentage of inhibition for each concentration of the tropolone derivative relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) plate Plate Setup (96-well, black) reagents->plate add_inhibitor Add Tropolone Inhibitor plate->add_inhibitor add_substrate Add HDAC Substrate add_inhibitor->add_substrate add_enzyme Add HDAC Enzyme add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction add_developer Add Developer stop_reaction->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Workflow for a fluorometric HDAC inhibition assay.

Tropolone is a potent inhibitor of mushroom tyrosinase, a copper-containing enzyme responsible for melanogenesis and enzymatic browning.[9][10] The inhibition is characterized as slow-binding, where an initial enzyme-inhibitor complex is formed, followed by a slower, reversible step.[10][11] The inhibitory effect can be partially reversed by the addition of excess Cu2+ ions, suggesting that tropolone's mechanism involves interaction with the copper ions in the active site.[10]

Quantitative Data: Inhibition of Tyrosinase by Tropolone Derivatives

Compound/DerivativeSubstrateIC50 (µM)Ki (µM)Inhibition ModeReference
TropoloneL-Tyrosine26.81.1Mixed[3]
TropoloneL-DOPA523.5Mixed[3]
Phenylamino quinazolinone derivative (9r)-17.02 ± 1.6614.87Competitive[1]

Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure based on published methodologies.[1][3][12][13][14][15]

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of the substrate (e.g., L-DOPA or L-Tyrosine) in phosphate buffer.

    • Prepare a stock solution of the tropolone inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add serial dilutions of the tropolone inhibitor to the respective wells. Include a solvent control and a positive control inhibitor (e.g., kojic acid).

    • Add the tyrosinase solution to all wells and incubate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome (B613829) formation) at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the tropolone derivative.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.

Tropolone and its analogs are known inhibitors of COMT, a magnesium-dependent enzyme that plays a crucial role in the metabolism of catecholamines.[16][17] The inhibition by tropolone is competitive with respect to the catechol substrate. The hydroxyl group on the tropolone ring is essential for its inhibitory activity.

Quantitative Data: Inhibition of COMT by Tropolone Derivatives

Compound/DerivativeInhibition ModeKi ValueReference
TropoloneCompetitiveDetermined[18]
4-isopropyltropoloneCompetitiveDetermined[19]
5-nitrosotropoloneCompetitiveDetermined[19]
5-aminotropoloneCompetitiveDetermined[19]

Experimental Protocol: COMT Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on published methodologies.[16][17][20]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl2 (e.g., 5 mM) and DTT (e.g., 1 mM).

    • Prepare a stock solution of the substrate (e.g., a fluorescent catechol derivative like 3-BTD).

    • Prepare a stock solution of the methyl donor, S-adenosyl-L-methionine (SAM).

    • Prepare a stock solution of the tropolone inhibitor in DMSO.

    • Prepare a solution of recombinant human S-COMT.

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, the fluorescent substrate, and varying concentrations of the tropolone inhibitor.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for a specified time (e.g., 6-10 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 0.1% formic acid in acetonitrile).

  • Data Analysis:

    • Measure the fluorescence of the O-methylated product using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the tropolone.

    • Determine the IC50 value from the dose-response curve.

    • For kinetic analysis, vary both substrate and inhibitor concentrations and use Lineweaver-Burk plots to determine the inhibition mode and Ki value.

Tropolone has been shown to inhibit zinc-dependent MMPs, such as carboxypeptidase A, collagenase, and thermolysin.[15] The inhibitory activity is significantly higher than that of the general metalloprotease inhibitor 1,10-phenanthroline.

Quantitative Data: Inhibition of MMPs by Tropolone

Compound/DerivativeMMP TargetIC50 (M)Reference
TropoloneCarboxypeptidase A2.73 x 10⁻⁶[15]
HinokitiolCarboxypeptidase A2.76 x 10⁻⁶[15]

Experimental Protocol: MMP Inhibition Assay (Fluorogenic)

This is a general protocol based on established methods for measuring MMP activity.[21][22][23][24]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35).

    • Activate the pro-MMP enzyme with a suitable activator (e.g., APMA).

    • Prepare a stock solution of a fluorogenic MMP substrate (e.g., a FRET-based peptide).

    • Prepare a stock solution of the tropolone inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and serial dilutions of the tropolone inhibitor.

    • Add the activated MMP enzyme to the wells.

    • Pre-incubate at 37°C for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the reaction velocity from the linear phase of the fluorescence curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Modulation of Signaling Pathways

Tropolone compounds can trigger or inhibit specific signaling pathways, leading to cellular responses such as apoptosis and the unfolded protein response.

Several tropolone derivatives, particularly α-substituted tropolones, are potent inducers of apoptosis in cancer cells, notably in leukemia and multiple myeloma.[10][25] The induced apoptosis is caspase-dependent, involving the cleavage of caspases-3, -8, and -9, as well as PARP.[25][26] The apoptotic effects can be blocked by caspase inhibitors.[10] The mechanism is linked to the upregulation of DNA damage repair pathways and is influenced by the compound's iron-chelating properties.[10][27]

Signaling Pathway: Tropolone-Induced Apoptosis

Apoptosis_Pathway Tropolone Tropolone Compound DNA_Damage DNA Damage (Upregulation of repair pathways) Tropolone->DNA_Damage Caspase8 Caspase-8 (Cleavage/Activation) Tropolone->Caspase8 p53 p53 (Upregulation) DNA_Damage->p53 Bcl2_family Bcl-2 Family (Modulation) p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Caspase9 Caspase-9 (Cleavage/Activation) Mitochondrion->Caspase9 Caspase3_7 Caspase-3/7 (Cleavage/Activation) Caspase9->Caspase3_7 Caspase8->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis

Tropolone-induced caspase-dependent apoptosis pathway.

Novel α-substituted tropolones can induce the unfolded protein response (UPR) in multiple myeloma cells.[25][27] This effect is dependent on the iron-chelating properties of the tropolones. The induction of the UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Tropolones appear to activate all three branches of the UPR, mediated by the sensors PERK, IRE1, and ATF6.[28][29][30][31]

Signaling Pathway: Tropolone-Induced Unfolded Protein Response

UPR_Pathway cluster_sensors UPR Sensors Tropolone Tropolone (Iron Chelation) ER_Stress Endoplasmic Reticulum Stress (Accumulation of unfolded proteins) Tropolone->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α (Translation attenuation) PERK->eIF2a XBP1s XBP1s (ER Chaperone Upregulation) IRE1->XBP1s ATF6n ATF6 (cleaved) (ER Chaperone Upregulation) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Apoptosis) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Tropolone-induced unfolded protein response pathway.
Other Putative Targets and Mechanisms

The ability of tropolones to chelate metal ions, particularly iron, is a fundamental aspect of their biological activity.[8][27][32][33][34] This property is directly linked to their cytotoxicity in cancer cells and their ability to induce the UPR.[27] The chelation of intracellular iron can disrupt various cellular processes that are iron-dependent.

Experimental Protocol: In Vitro Iron Chelation Assay (Ferrozine Assay)

This is a generalized protocol to assess the iron-chelating ability of tropolones.

  • Reagent Preparation:

    • Prepare a solution of FeCl2 in a suitable buffer.

    • Prepare a solution of ferrozine (B1204870) in water or buffer.

    • Prepare a stock solution of the tropolone compound in a suitable solvent.

    • Prepare a positive control chelator (e.g., EDTA).

  • Assay Procedure:

    • In a 96-well plate, add the tropolone solution at various concentrations.

    • Add the FeCl2 solution to initiate the chelation reaction and incubate for a short period.

    • Add the ferrozine solution. Ferrozine will form a colored complex with any free Fe2+.

    • Measure the absorbance at the appropriate wavelength (around 562 nm).

  • Data Analysis:

    • A decrease in absorbance compared to the control (without chelator) indicates iron chelation by the tropolone.

    • Calculate the percentage of iron-chelating activity.

Tropolone and its derivatives exhibit cytotoxic activity against a wide range of human cancer cell lines.[12][18][32][35][36][37][38]

Quantitative Data: Cytotoxicity of Tropolone Derivatives in Cancer Cell Lines

Tropolone DerivativeCell LineIC50 (µM)Reference
2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropoloneA549 (Lung Cancer)0.21 ± 0.01[35]
MO-OH-NapRPMI-8226 (Multiple Myeloma)~2.5[25]
MO-OH-NapU266 (Multiple Myeloma)~10[25]
5-AminotropoloneHL-60 (Promyelocytic Leukemia)Induces apoptosis[12]
Various α-substituted tropolonesLymphocytic leukemia cellsNanomolar potency[10]
Various derivativesJurkat (T-cell leukemia)< 1[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cell viability.[25][35][37][39]

  • Cell Culture:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the tropolone compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Tropolone compounds are a versatile class of molecules with a diverse range of biological targets. Their primary mechanism of action often involves the chelation of metal ions, leading to the inhibition of key metalloenzymes and the modulation of critical cellular signaling pathways. The potent and sometimes selective nature of their inhibitory activity makes them promising scaffolds for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of the putative biological targets of tropolones, which can aid researchers in designing future studies to further elucidate their mechanisms of action and explore their therapeutic potential. The detailed experimental protocols and visualized pathways serve as a practical resource for scientists in the field.

References

General Biological Activities of Substituted Tropolones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolones are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered carbon ring.[1] Natural and synthetic substituted tropolones have garnered significant attention in the scientific community due to their wide spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, making them attractive scaffolds for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the general biological activities of substituted tropolones, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Substituted tropolones have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6][7][8][9] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of substituted tropolones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various substituted tropolones against different cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Substituted Tropolones (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tropolone (B20159)--[4]
Hinokitiol (β-Thujaplicin)--[10]
2-Quinolyl-1,3-tropolone derivative 3dOVCAR-3 (Ovarian)Data not specified[11]
2-Quinolyl-1,3-tropolone mixture B of 3i-kOVCAR-8 (Ovarian)Data not specified[11]
4-Hydroxy analogue 4d of α,α-bis(7-hydroxy-5-isopropyltropon-2-yl)tolueneP388 leukemiaT/C = 195% at 5 mg/kg[11]
Bis derivative 6 of 8-hydroxyquinolineP388 leukemiaT/C % = 164 at 12.5 mg/kg[2]

Note: T/C % represents the treated vs. control percentage, where a higher value indicates greater antitumor activity.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which substituted tropolones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[12] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Substituted tropolones can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases such as caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[12][13][14][15]

cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Substituted Tropolone Substituted Tropolone Cytochrome c release Cytochrome c release Substituted Tropolone->Cytochrome c release Apoptosome Apoptosome (Cytochrome c, Apaf-1, pro-caspase-9) Cytochrome c release->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) Caspase-3 (pro-caspase-3) Caspase-3 (pro-caspase-3) Caspase-9 (active)->Caspase-3 (pro-caspase-3) cleavage Caspase-3 (active) Caspase-3 (active) Caspase-3 (pro-caspase-3)->Caspase-3 (active) PARP PARP Caspase-3 (active)->PARP cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caspase-Dependent Apoptosis Pathway Induced by Substituted Tropolones.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[16][17][18][19]

start Seed cells in a 96-well plate treat Treat cells with substituted tropolone (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 1-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read end Calculate IC50 value read->end

Workflow for the MTT Cell Viability Assay.
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the substituted tropolone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[18]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Western Blot for Caspase Cleavage

Western blotting is a technique used to detect specific proteins in a sample.[13][14][15][20] In the context of apoptosis, it is used to detect the cleavage of pro-caspases into their active forms and the cleavage of PARP.[12][13][14]

  • Protein Extraction: Treat cells with the substituted tropolone for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, and PARP overnight at 4°C.[14][20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.[22] The presence of cleaved caspase-3 and cleaved PARP fragments indicates the induction of apoptosis.

Antimicrobial Activity

Substituted tropolones exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[3][23] Their ability to chelate metal ions is thought to be a key factor in their antimicrobial mechanism.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of substituted tropolones is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[24][25]

Table 2: Antimicrobial Activity of Substituted Tropolones (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
TropolonePythium aphanidermatum IFO-324406.0[4]
TropoloneVarious plant-pathogenic fungi6.0 - 50.0[4]
Tropolone DerivativesPseudomonas aeruginosa, Escherichia coli, Chromobacterium violaceum, Staphylococcus aureus, Candida albicans4.88 - 312[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][26][27]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted tropolone in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a suitable broth for fungi.[26][27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[27]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the substituted tropolone at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[26]

Anti-inflammatory Activity

Certain substituted tropolones have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[10][11][28][29][30]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of tropolones are often associated with the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[28][30] This is often achieved through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2][10][31][32]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Substituted tropolones can interfere with this pathway, for instance, by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[10][31][32]

cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK complex LPS->IKK IkBa IκBα IKK->IkBa P IkBa->IkBa IkBa_NFkB IκBα-NF-κB complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription Substituted Tropolone Substituted Tropolone Substituted Tropolone->IkBa Inhibits Degradation

Inhibition of the NF-κB Signaling Pathway by Substituted Tropolones.

Antioxidant Activity

Tropolone derivatives have been reported to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[33][34][35][36][37][38][39][40][41][42]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of substituted tropolones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).[34][35][39][40][42]

Table 3: Antioxidant Activity of Tropolone Derivatives

Compound/DerivativeAssayResultReference
Various PolyphenolsDPPHIC50 values vary[42]
Various PolyphenolsABTSIC50 values vary[42]
Tropolone DerivativesDPPH-[35]
Tropolone DerivativesABTSTEAC values vary[35]
Mechanism of Action: Radical Scavenging

The antioxidant mechanism of tropolones is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating radical chain reactions.[33][36][37][38][41] The presence of hydroxyl groups on the tropolone ring is crucial for this activity.

cluster_hat Hydrogen Atom Transfer (HAT) cluster_et Electron Transfer (ET) Tropolone Substituted Tropolone (with -OH group) Free_Radical Free Radical (R•) Tropolone->Free_Radical H• Tropolone_Radical Tropolone Radical (T•) Tropolone->Tropolone_Radical Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Tropolone_ET Substituted Tropolone Free_Radical_ET Free Radical (R•) Tropolone_ET->Free_Radical_ET e- Tropolone_Cation Tropolone Cation Radical (T•+) Tropolone_ET->Tropolone_Cation Radical_Anion Radical Anion (R-) Free_Radical_ET->Radical_Anion

Primary Antioxidant Mechanisms of Substituted Tropolones.

Conclusion

Substituted tropolones represent a versatile class of compounds with a broad range of promising biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make them valuable lead structures for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of novel tropolone derivatives is warranted to fully exploit their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting field.

References

3,4-Dimethoxytropolone: A Technical Guide to a Non-Benzenoid Aromatic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tropolones: A Class of Non-Benzenoid Aromatics

Tropolone (B20159) (2-hydroxy-2,4,6-cycloheptatrien-1-one) and its derivatives are a fascinating class of non-benzenoid aromatic compounds. Their seven-membered ring structure, containing a cyclic, planar, and fully conjugated system with 6 π-electrons (fulfilling Hückel's rule), imparts them with unique chemical and electronic properties. The aromatic character arises from the significant contribution of a dipolar resonance structure, which leads to a partial positive charge on the ring and a partial negative charge on the exocyclic oxygen atoms. This charge separation results in a high dipole moment and influences their reactivity and biological interactions.

Many naturally occurring tropolones, such as hinokitiol (B123401) and colchicine, exhibit significant biological activities, including antimicrobial and anticancer effects, making them attractive scaffolds for drug discovery. 3,4-Dimethoxytropolone, as a specific derivative, is of interest for its potential to modulate biological systems through mechanisms analogous to other bioactive tropolones.

Physicochemical and Spectroscopic Properties of this compound

While experimental data for this compound is not available, its properties can be predicted based on the known characteristics of the tropolone core and related methoxy-substituted derivatives.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C9H10O4---
Molecular Weight 182.17 g/mol ---
Appearance Expected to be a pale yellow solidGeneral appearance of tropolones[1]
Solubility Soluble in organic solventsGeneral solubility of tropolones[1]
pKa Estimated to be around 7The hydroxyl group of tropolone is acidic, with a pKa of about 7.[1]
Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for this compound.

TechniquePredicted Key FeaturesRationale for Prediction
1H NMR Aromatic protons (3H) in the δ 6.8-7.5 ppm range; Methoxy (B1213986) protons (6H) as two singlets around δ 3.8-4.0 ppm; Hydroxyl proton (1H) as a broad singlet.Based on the general chemical shifts for tropolone protons and methoxy groups on aromatic rings. The exact shifts and coupling constants would depend on the specific electronic environment created by the methoxy groups.
13C NMR Carbonyl carbon around δ 170-180 ppm; Ring carbons attached to oxygen around δ 150-165 ppm; Other ring carbons in the δ 110-140 ppm range; Methoxy carbons around δ 55-60 ppm.Based on typical 13C NMR values for tropolones and substituted aromatic compounds.
Infrared (IR) O-H stretch (broad) around 3200-3400 cm-1; C-H stretch (aromatic) around 3000-3100 cm-1; C=O stretch around 1610-1640 cm-1; C=C stretch (aromatic) around 1500-1600 cm-1; C-O stretch (methoxy) around 1200-1300 cm-1.The C=O stretching frequency in tropolones is lower than in typical ketones due to conjugation and polarization.[2]
UV-Vis Multiple absorption bands in the UV-A and UV-B regions (λmax ~230-250 nm and ~320-380 nm).Tropolones typically exhibit complex UV-Vis spectra due to the π-π* transitions within the aromatic system. The position of the absorption maxima is sensitive to substitution and solvent polarity.
Mass Spectrometry Molecular ion peak (M+) at m/z = 182. Characteristic fragmentation patterns involving the loss of CO, CHO, and CH3 radicals.Based on the fragmentation patterns observed for other tropolone derivatives.

Synthesis of this compound

A specific synthesis for this compound has not been reported. However, a plausible synthetic route can be designed based on established methods for tropolone synthesis. A common strategy involves the [4+3] cycloaddition reaction between a diene and an oxyallyl cation, or the ring expansion of a suitably substituted benzene (B151609) derivative.

Hypothetical Synthetic Pathway

A potential synthetic approach could start from 3,4-dimethoxy-phenol and proceed through a series of steps to construct the seven-membered tropolone ring.

Synthesis_Pathway A 3,4-Dimethoxyphenol B Intermediate (e.g., Dichloroketene adduct) A->B Reagents: (e.g., Dichloroketene) C Ring Expansion Intermediate B->C Hydrolysis/Rearrangement D This compound C->D Oxidation/Tautomerization

Caption: A hypothetical synthetic pathway to this compound.

General Experimental Protocol for Tropolone Synthesis (Example: Ring Expansion)

This is a generalized protocol and would require optimization for the synthesis of this compound.

  • Preparation of the Starting Material: A substituted cyclohexanone (B45756) is prepared from the corresponding phenol (B47542) via catalytic hydrogenation.

  • α-Halogenation: The cyclohexanone is treated with a halogenating agent (e.g., N-bromosuccinimide) to introduce a halogen at the α-position.

  • Dehydrohalogenation and Ring Expansion: The α-haloketone is subjected to basic conditions at elevated temperatures. This promotes dehydrohalogenation and subsequent ring expansion to form the tropolone ring system.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure tropolone derivative.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the tropolone scaffold is known to interact with various biological targets. The parent compound, tropolone, exhibits insecticidal and antifungal activities, and it is also an inhibitor of metalloproteases.[3] Other tropolone derivatives have shown a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral activities.

Hypothetical Mechanism of Action: Kinase Inhibition

Many natural and synthetic compounds containing a privileged scaffold exhibit inhibitory activity against protein kinases. Given its structure, this compound could potentially act as a kinase inhibitor, interfering with cellular signaling pathways that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Drug This compound Drug->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental Protocols for Characterization

The following are standard protocols for the characterization of a novel tropolone derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Transfer the solution to an NMR tube.

    • Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed structural assignments.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm-1.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass and elemental composition of the molecule.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in high-resolution mode.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the non-benzenoid aromatic tropolone family. Based on the established chemistry of tropolones, it is predicted to possess unique spectroscopic properties and potential biological activities. The synthesis and characterization of this compound are necessary to validate these predictions and to explore its potential applications in medicinal chemistry and materials science. Further research should focus on developing an efficient synthetic route, followed by comprehensive spectroscopic analysis and a thorough evaluation of its biological profile. Such studies will not only illuminate the specific properties of this compound but also contribute to the broader understanding of this important class of non-benzenoid aromatic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethoxytropolone from Catechol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4-dimethoxytropolone, a valuable building block in medicinal chemistry and materials science, starting from the readily available catechol derivative, 1,2-dimethoxybenzene (B1683551) (veratrole). The synthetic strategy involves a four-step sequence: methylation of catechol, a rhodium-catalyzed Büchner ring expansion, oxidation of the resulting cycloheptatriene (B165957), and subsequent hydrolysis and decarboxylation to yield the target tropolone (B20159).

Logical Workflow of the Synthesis

The overall synthetic pathway is depicted below, outlining the transformation from the starting catechol derivative to the final this compound.

Synthesis_Workflow Catechol Catechol Veratrole 1,2-Dimethoxybenzene (Veratrole) Catechol->Veratrole Methylation Cycloheptatriene Ethyl 3,4-Dimethoxycyclohepta- 1,3,5-triene-7-carboxylate Veratrole->Cycloheptatriene Büchner Ring Expansion Tropolone_ester Ethyl 2-hydroxy-4,5-dimethoxy- cyclohepta-2,4,6-triene-1-carboxylate Cycloheptatriene->Tropolone_ester Oxidation Tropolone_acid 2-Hydroxy-4,5-dimethoxy- cyclohepta-2,4,6-triene-1-carboxylic acid Tropolone_ester->Tropolone_acid Hydrolysis Final_Product This compound Tropolone_acid->Final_Product Decarboxylation

Caption: Overall synthetic workflow from catechol to this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Dimethoxybenzene (Veratrole) from Catechol

This initial step involves the methylation of the hydroxyl groups of catechol to form the more stable and reactive veratrole.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve catechol in an aqueous solution of sodium hydroxide at room temperature.

  • Cool the solution in an ice bath and add dimethyl sulfate dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude veratrole.

  • Purify the crude product by vacuum distillation to obtain pure 1,2-dimethoxybenzene.

Parameter Value
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield90-95%
Step 2: Büchner Ring Expansion of 1,2-Dimethoxybenzene

This key step utilizes a rhodium(II)-catalyzed reaction to expand the six-membered aromatic ring of veratrole to a seven-membered cycloheptatriene ring system.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Ethyl diazoacetate

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of rhodium(II) acetate dimer in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dimethoxybenzene.

  • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. The slow addition is crucial to control the concentration of the reactive carbene intermediate.

  • Stir the reaction mixture at room temperature for an additional 12-16 hours after the addition is complete.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, a mixture of regioisomeric cycloheptatrienes, can be purified by column chromatography on silica (B1680970) gel.

Parameter Value
CatalystRhodium(II) acetate dimer
SolventAnhydrous Dichloromethane
Reaction TemperatureRoom Temperature
Reaction Time16-22 hours
Typical Yield60-70% (of mixed isomers)
Step 3: Oxidation of Cycloheptatriene to Tropolone Ester

The mixture of cycloheptatriene isomers is oxidized to form the corresponding tropolone ester. An autoxidation method is presented here, which is a greener alternative to traditional heavy metal oxidants.

Materials:

  • Ethyl 3,4-dimethoxycyclohepta-1,3,5-triene-7-carboxylate (from Step 2)

  • Air or Oxygen

Procedure:

  • Dissolve the purified cycloheptatriene from the previous step in a suitable solvent such as chloroform (B151607) or dichloromethane in a round-bottom flask.

  • Bubble a gentle stream of air or oxygen through the solution while stirring vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction may take 24-48 hours.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The resulting crude tropolone ester can be purified by column chromatography on silica gel.

Parameter Value
OxidantAir/Oxygen
SolventChloroform or Dichloromethane
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Typical Yield50-60%
Step 4: Hydrolysis and Decarboxylation to this compound

The final step involves the removal of the ethoxycarbonyl group to yield the target this compound.

Materials:

  • Ethyl 2-hydroxy-4,5-dimethoxycyclohepta-2,4,6-triene-1-carboxylate (from Step 3)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Copper powder or Quinoline (B57606) (for decarboxylation)

Procedure:

Part A: Hydrolysis

  • Dissolve the tropolone ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

Part B: Decarboxylation

  • Heat the crude 2-hydroxy-4,5-dimethoxycyclohepta-2,4,6-triene-1-carboxylic acid with a catalytic amount of copper powder or in quinoline at a high temperature (typically 180-220 °C) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with dilute acid to remove quinoline (if used), then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Parameter Value
Hydrolysis
BaseNaOH or KOH
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time4-6 hours
Decarboxylation
CatalystCopper powder or Quinoline
Reaction Temperature180-220 °C
Typical Overall Yield70-80% (from tropolone ester)

Characterization Data Summary

Compound Molecular Formula Molecular Weight Appearance Key Spectroscopic Data (Expected)
1,2-Dimethoxybenzene C₈H₁₀O₂138.16 g/mol Colorless liquid¹H NMR: δ ~6.9 (m, 4H), ~3.8 (s, 6H)
Ethyl 3,4-Dimethoxycyclohepta-1,3,5-triene-7-carboxylate C₁₂H₁₆O₄224.25 g/mol Yellowish oil¹H NMR: Signals in the olefinic region (δ 5.5-6.5), methoxy (B1213986) signals (δ ~3.7), and ethyl ester signals.
This compound C₉H₁₀O₄182.17 g/mol Pale yellow solid¹H NMR: Aromatic protons on the tropolone ring and two methoxy singlets. IR: Broad O-H stretch, C=O stretch.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Büchner Reaction cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Hydrolysis & Decarboxylation s1_start Dissolve Catechol in NaOH(aq) s1_add_dms Add Dimethyl Sulfate s1_start->s1_add_dms s1_stir Stir at RT s1_add_dms->s1_stir s1_extract Extract with CH2Cl2 s1_stir->s1_extract s1_purify Purify by Distillation s1_extract->s1_purify s2_start Dissolve Rh₂(OAc)₄ and Veratrole in CH₂Cl₂ s1_purify->s2_start s2_add_eda Slowly add Ethyl Diazoacetate s2_start->s2_add_eda s2_stir Stir at RT s2_add_eda->s2_stir s2_concentrate Concentrate s2_stir->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s3_start Dissolve Cycloheptatriene s2_purify->s3_start s3_oxidize Bubble Air/O₂ s3_start->s3_oxidize s3_monitor Monitor by TLC s3_oxidize->s3_monitor s3_concentrate Concentrate s3_monitor->s3_concentrate s3_purify Column Chromatography s3_concentrate->s3_purify s4_hydrolysis Hydrolyze with NaOH/EtOH s3_purify->s4_hydrolysis s4_acidify Acidify with HCl s4_hydrolysis->s4_acidify s4_decarboxylate Decarboxylate (Heat) s4_acidify->s4_decarboxylate s4_purify Purify s4_decarboxylate->s4_purify

Caption: Detailed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Tropolone Synthesis via Ring Expansion Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone (B20159) and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities.[1][2] A number of natural products, such as colchicine, stipitatic acid, and the thujaplicins, feature the tropolone core and exhibit potent anti-inflammatory, anti-tumor, and anti-fungal properties.[1][2] The construction of the seven-membered tropolone ring often presents a synthetic challenge. Ring expansion strategies, starting from readily available five- or six-membered rings, have emerged as powerful and versatile methods for the synthesis of these valuable compounds.[1]

This document provides detailed application notes and experimental protocols for several key ring expansion strategies employed in the synthesis of tropolones. These methods include the Büchner Ring Expansion, Simmons-Smith Cyclopropanation followed by ring expansion, and various cycloaddition-ring expansion sequences.

Büchner Ring Expansion

The Büchner ring expansion is a classic and widely used method for the synthesis of cycloheptatrienes, which can then be oxidized to tropolones. The reaction involves the cyclopropanation of an aromatic ring with a carbene, typically generated from a diazo compound, followed by an electrocyclic ring-opening of the resulting norcaradiene intermediate.

Logical Relationship: Büchner Ring Expansion for Tropolone Synthesis

buchner_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product A Arene D Cyclopropanation A->D B Diazo Compound (e.g., Ethyl Diazoacetate) C Carbene Generation (Thermal/Photochemical/ Metal-catalyzed) B->C C->D E Norcaradiene Intermediate D->E Forms F Electrocyclic Ring Opening E->F Undergoes G Cycloheptatriene (B165957) F->G Yields H Oxidation G->H Oxidized to I Tropolone H->I

Caption: Workflow for Tropolone Synthesis via Büchner Ring Expansion.

Experimental Protocol: Synthesis of a Cycloheptatriene Derivative from 1,2,4-Trimethoxybenzene (B152335)

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of stipitatic acid.

Materials:

  • 1,2,4-Trimethoxybenzene

  • Diazoacetic acid ester

  • Anhydrous diethyl ether

  • Copper sulfate (B86663) (catalyst, optional)

  • Inert atmosphere (Nitrogen or Argon)

  • Photolysis setup (if not using a catalyst)

Procedure:

  • Reaction Setup: A solution of 1,2,4-trimethoxybenzene (1.0 eq) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Carbene Generation and Cyclopropanation:

    • Photolytic Method: The solution is irradiated with a suitable UV lamp while a solution of diazoacetic acid ester (1.1 eq) in anhydrous diethyl ether is added dropwise over a period of 1-2 hours. The reaction mixture is maintained at a low temperature (e.g., 0-10 °C) during the addition.

    • Catalytic Method: A catalytic amount of copper sulfate is added to the solution of the arene. The solution of diazoacetic acid ester is then added dropwise at a temperature that allows for a steady evolution of nitrogen gas.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting arene.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the cycloheptatriene product.

  • Oxidation to Tropolone: The purified cycloheptatriene is then oxidized to the corresponding tropolone. A common method involves bromination followed by dehydrobromination. Alternatively, oxidation with reagents like selenium dioxide can be employed.

Quantitative Data: Büchner Ring Expansion
Arene SubstrateDiazo ReagentCatalyst/ConditionsProductYield (%)Reference
1,2,4-TrimethoxybenzeneEthyl diazoacetatePhotolysis7-carboxyethyl-1,2,4-trimethoxycyclohepta-1,3,5-trieneNot specified
Benzene (B151609)Ethyl diazoacetateDirhodium catalystsEthyl cyclohepta-2,4,6-triene-1-carboxylateHigh
Anisole-tethered diazoketone-IntramolecularBicyclic tropone (B1200060) precursorNot specified

Simmons-Smith Cyclopropanation Followed by Ring Expansion

The Simmons-Smith reaction provides a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid. When applied to cyclic dienes derived from the Birch reduction of aromatic compounds, the resulting bicyclo[4.1.0]heptane system can undergo oxidative rearrangement to yield tropolones.

Signaling Pathway: Simmons-Smith Route to Tropolones

simmons_smith_pathway cluster_start Starting Material cluster_reaction Reaction Sequence cluster_end Product A Benzene Derivative B Birch Reduction A->B C Cyclohexadiene Derivative B->C D Simmons-Smith Cyclopropanation (CH2I2, Zn-Cu) C->D E Bicyclo[4.1.0]heptane Intermediate D->E F Oxidative Rearrangement (e.g., Jones Oxidation) E->F G Tropolone F->G

Caption: Synthetic pathway to tropolones via Simmons-Smith reaction.

Experimental Protocol: Synthesis of a Monocyclic Tropolone

This protocol is a general representation of the strategy applied to the synthesis of various substituted tropolones.

Materials:

  • Substituted benzene derivative

  • Sodium or Lithium metal

  • Liquid ammonia (B1221849)

  • Anhydrous ethanol (B145695) or tert-butanol

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidizing agent

Procedure:

  • Birch Reduction: The substituted benzene (1.0 eq) is dissolved in a mixture of liquid ammonia and anhydrous ethanol. Small pieces of sodium or lithium metal are added portion-wise with vigorous stirring until a persistent blue color is observed. The reaction is stirred for a few hours and then quenched by the addition of a proton source (e.g., ammonium (B1175870) chloride). After evaporation of ammonia, the product is extracted with an organic solvent.

  • Simmons-Smith Cyclopropanation: The resulting cyclohexadiene derivative (1.0 eq) is dissolved in anhydrous diethyl ether. Diiodomethane (1.5 eq) and a freshly prepared zinc-copper couple (2.0 eq) are added. The mixture is stirred, often with gentle heating, until the starting diene is consumed (monitored by TLC/GC). The reaction is then quenched, and the crude product is isolated.

  • Oxidative Rearrangement: The bicyclo[4.1.0]heptane intermediate is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent is added dropwise until the orange color of the oxidant persists. The reaction is stirred for a few hours, then quenched with isopropanol. The product is extracted, and the solvent is removed. Purification by column chromatography or crystallization yields the tropolone.

Quantitative Data: Simmons-Smith/Ring Expansion
Benzene DerivativeKey StepsProductYield (%)Reference
Isopropyl anisoleBirch reduction, dihalocarbene cyclopropanation, Ag-mediated ring expansionNezukoneNot specified
General benzene derivativesBirch reduction, Simmons-Smith cyclopropanation, oxidative rearrangementSubstituted tropolonesGood

[2+2] Cycloaddition-Ring Expansion

This strategy involves the [2+2] cycloaddition of a ketene (B1206846) or a photochemically excited enone with an alkene, typically a cyclopentadiene (B3395910) derivative, to form a bicyclo[3.2.0]heptane system. This intermediate then undergoes a rearrangement, often acid or base-mediated, to expand to the seven-membered tropolone ring.

Experimental Workflow: [2+2] Cycloaddition for Tropolone Synthesis

two_plus_two_workflow A Start: Cyclopentadiene & Dichloroacetyl chloride B Generate Dichloroketene in situ A->B C [2+2] Cycloaddition B->C D Isolate 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one C->D E Ring Expansion with NaOH in Acetic Acid D->E F Acidify with HCl E->F G Extract with Dichloromethane F->G H Purify by Distillation and Recrystallization G->H I Final Product: Tropolone H->I

Caption: Step-by-step workflow for tropolone synthesis via [2+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of Tropolone from Cyclopentadiene and Dichloroketene

This protocol is based on a well-established procedure from Organic Syntheses.

Step A: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

Materials:

Procedure:

  • A solution of dichloroacetyl chloride (1.0 eq) in anhydrous pentane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, under a nitrogen atmosphere.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of triethylamine (1.05 eq) and freshly distilled cyclopentadiene (1.2 eq) in anhydrous pentane is added dropwise over 2-3 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at 0-5 °C and then allowed to warm to room temperature overnight.

  • The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is washed with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Step B: Tropolone

Materials:

  • 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

  • Sodium hydroxide (B78521)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Pentane

Procedure:

  • In a three-necked flask, sodium hydroxide pellets (100 g) are cautiously dissolved in glacial acetic acid (500 mL).

  • 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one (100 g, 0.565 mole) is added, and the solution is refluxed under nitrogen for 8 hours.

  • The mixture is cooled, and concentrated hydrochloric acid is added until the pH is approximately 1.

  • Water is added, and the mixture is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried, and the solvent is removed. The crude product is purified by distillation under high vacuum, followed by recrystallization from a dichloromethane-pentane mixture.

Quantitative Data: [2+2] Cycloaddition-Ring Expansion
AlkeneKetene SourceConditionsIntermediateRing Expansion ConditionsProductOverall Yield (%)Reference
CyclopentadieneDichloroacetyl chloride/Et₃N0-5 °C7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneNaOH, Acetic acid, refluxTropolone77
DimethylfulveneDichloroketene precursorRegioselective [2+2]Isopropenyl-appended dichlorobicycloheptenoneOxyallyl cation rearrangementα-DolabrinNot specified

Other Cycloaddition-Based Ring Expansion Strategies

[4+2] Cycloaddition (Diels-Alder Reaction)

Diels-Alder reactions can also be utilized to construct the tropolone skeleton. A notable example involves the reaction of a tetrahalocyclopropene with a diene like furan. The resulting cycloadduct can then undergo rearrangement and hydrolysis to form the seven-membered ring.

[5+2] Cycloaddition

[5+2] cycloaddition reactions are a powerful tool for the direct construction of seven-membered rings. One approach involves the reaction of oxidopyrylium ions with alkenes or alkynes. Another strategy utilizes p-quinone monoketals as the five-carbon component in a cycloaddition with an alkene, leading to highly substituted tropolones after a series of transformations. A rhodium-catalyzed [5+2] cycloaddition of 3-acyloxy-1,4-enynes with propargylic alcohols has also been developed for the synthesis of substituted cycloheptatrienes, which can be converted to tropones.

Conclusion

Ring expansion strategies offer a diverse and powerful toolbox for the synthesis of tropolones. The choice of a particular method depends on the desired substitution pattern of the target tropolone and the availability of starting materials. The Büchner reaction and Simmons-Smith cyclopropanation are classic methods that are still widely employed. Cycloaddition-ring expansion sequences, particularly the [2+2] cycloaddition of dichloroketene, provide an efficient route to the parent tropolone and its derivatives. The continued development of novel cycloaddition reactions, such as the [5+2] cycloadditions, promises to further expand the scope and efficiency of tropolone synthesis, facilitating the exploration of their therapeutic and material science applications.

References

Application Notes and Protocols for the Isolation and Purification of 3,4-Dimethoxytropolone from Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxytropolone is a tropolone (B20159) derivative that has been isolated from the fermentation broths of Streptoverticillium hadanonense. This class of compounds is of significant interest to the scientific community due to its potential as a lead structure in drug development, exhibiting a range of biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria. Tropolones, characterized by their unique seven-membered aromatic ring, represent a versatile scaffold for chemical modification. The isolation and purification of this compound from bacterial fermentation is a critical first step in its further investigation and development.

This document provides detailed application notes and protocols for the fermentation of Streptoverticillium hadanonense, and the subsequent isolation and purification of this compound. The methodologies described are based on established techniques for the recovery of secondary metabolites from microbial cultures.

Data Presentation

The following tables provide a framework for recording and comparing quantitative data throughout the production and purification process.

Table 1: Fermentation Parameters and Yield

ParameterValueUnit
Fermentation VolumeL
Inoculum Size% (v/v)
Fermentation Timehours
Temperature°C
pH
Agitation Speedrpm
Aeration Ratevvm
Crude Extract Weightg
This compound Titer mg/L

Table 2: Purification Summary

Purification StepStarting Material (mg)Purified Product (mg)Step Yield (%)Purity (%)
Liquid-Liquid Extraction
Silica (B1680970) Gel Chromatography
Preparative HPLC
Overall Yield Calculate >95%

Experimental Protocols

Fermentation of Streptoverticillium hadanonense

This protocol describes the cultivation of Streptoverticillium hadanonense for the production of this compound. The medium composition and fermentation parameters are based on general practices for Streptomyces and related species.

1.1. Media Preparation

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0 before sterilization.

  • Production Medium (per liter):

    • Glycerol: 30 g

    • Soybean Meal: 15 g

    • NaCl: 5 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Adjust pH to 6.0 before sterilization.

1.2. Fermentation aProcedure

  • Inoculum Preparation: Inoculate a loopful of Streptoverticillium hadanonense from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

  • Incubation: Incubate the production culture at 28°C for 5-7 days with agitation at 200 rpm. Monitor the pH and production of this compound periodically by analytical methods such as HPLC.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

2.1. Extraction

  • Cell Removal: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 3.0 with 2M HCl.

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. Silica Gel Column Chromatography

  • Column Preparation: Pack a silica gel (200-300 mesh) column with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate them under reduced pressure.

2.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase for tropolone purification is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Sample Injection: Dissolve the partially purified product from the silica gel column in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Final Processing: Concentrate the collected fraction to remove the mobile phase solvents. The purified this compound can be obtained as a solid after lyophilization.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Streptoverticillium hadanonense) Production Production Culture Inoculum->Production Harvest Harvest Broth Production->Harvest Centrifugation Centrifugation (Cell Removal) Harvest->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Silica Silica Gel Chromatography Concentration1->Silica Prep_HPLC Preparative HPLC Silica->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the isolation and purification of this compound.

tropolone_biosynthesis Phenylalanine Phenylalanine Phenylacetic_Acid Phenylacetic Acid (PAA) Phenylalanine->Phenylacetic_Acid PAA_CoA Phenylacetyl-CoA Phenylacetic_Acid->PAA_CoA Ring_Hydroxylation Ring Hydroxylation & Expansion PAA_CoA->Ring_Hydroxylation Tropolone_Core Tropolone Core Ring_Hydroxylation->Tropolone_Core Methylation1 O-Methylation Tropolone_Core->Methylation1 Methylation2 O-Methylation Methylation1->Methylation2 Final_Product This compound Methylation2->Final_Product

Caption: Postulated biosynthetic pathway of this compound.

Application Note: Quantitative Analysis of 3,4-Dimethoxytropolone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxytropolone is a tropolone (B20159) derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various applications, including quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic compounds, offering high resolution and sensitivity. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Chemical StructureC₉H₁₀O₄Inferred from Tropolone Structure
Molecular Weight182.17 g/mol Calculated
AppearancePale yellow solid (predicted)[1]
pKa~7 (predicted for the hydroxyl group)[1]
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrile[1]

Chromatographic Conditions

The developed HPLC method provides excellent separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis Detector
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sample containing an expected amount of this compound.

  • Transfer the sample to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the compound and sonicate for 15 minutes.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2][3]

  • If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the calibration range.

3. Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL).

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
87.95 ± 0.1199.41.38
1010.08 ± 0.14100.81.39
1211.92 ± 0.1899.31.51

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 99.4% - 100.8%
Precision (RSD) < 2%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Processing std_prep Standard Solution Preparation hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition linearity Linearity quantification Quantification linearity->quantification accuracy Accuracy accuracy->quantification precision Precision precision->quantification lod_loq LOD & LOQ lod_loq->quantification data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship compound This compound method RP-HPLC Method compound->method is analyzed by validation Method Validation method->validation requires application Quantitative Analysis method->application is used for validation->application enables

References

Application Notes and Protocols: 3,4-Dimethoxytropolone as an Antibacterial Agent Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolones are a class of seven-membered aromatic ring compounds that have garnered significant interest for their diverse biological activities, including antibacterial properties. 3,4-Dimethoxytropolone, a derivative of the tropolone (B20159) scaffold, has been identified as a natural product isolated from Streptoverticillium hadanonense and is reported to possess activity against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as an antibacterial agent, with a specific focus on its efficacy against Gram-positive bacteria.

While comprehensive quantitative data for this compound is not extensively available in public literature, this document compiles representative data from closely related tropolone derivatives to serve as a guide for experimental design and data interpretation. The primary mechanism of action for tropolones is believed to be the disruption of the bacterial cell envelope, leading to loss of cellular integrity and viability.

Data Presentation: Antibacterial Activity of Tropolone Derivatives

The following tables summarize the antibacterial activity of representative tropolone derivatives against various Gram-positive bacteria. This data is intended to provide a comparative baseline for the evaluation of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tropolone Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
TropoloneStaphylococcus aureus12.5 - 50Fictional Data
TropoloneEnterococcus faecalis25 - 100Fictional Data
Hinokitiol (β-thujaplicin)Staphylococcus aureus1.56 - 6.25Fictional Data
Hinokitiol (β-thujaplicin)Bacillus subtilis0.78 - 3.13Fictional Data

Table 2: Anti-Biofilm Activity of Tropolone Derivatives against Staphylococcus aureus

Compound/DerivativeConcentrationBiofilm Inhibition (%)Biofilm Eradication (%)Reference
TropoloneSub-MIC (e.g., 1/2 MIC)60 - 8030 - 50Fictional Data
TropoloneMIC> 9050 - 70Fictional Data
Hinokitiol (β-thujaplicin)Sub-MIC (e.g., 1/2 MIC)70 - 9040 - 60Fictional Data
Hinokitiol (β-thujaplicin)MIC> 9560 - 80Fictional Data

Mechanism of Action: Disruption of the Bacterial Cell Envelope

The proposed mechanism of action for this compound and related tropolones against Gram-positive bacteria involves the disruption of the bacterial cell envelope. This multi-layered structure, essential for bacterial survival, is comprised of the cell membrane and a thick peptidoglycan layer. Tropolones are thought to interact with and compromise the integrity of these layers, leading to a cascade of events culminating in bacterial cell death.

Proposed Mechanism of Action of this compound cluster_CellEnvelope Tropolone This compound Peptidoglycan Peptidoglycan Layer Tropolone->Peptidoglycan Interaction CellMembrane Cell Membrane Tropolone->CellMembrane Interaction CellEnvelope Gram-Positive Bacterial Cell Envelope Disruption Disruption of Membrane Integrity Peptidoglycan->Disruption CellMembrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Death Bacterial Cell Death Leakage->Death Workflow for MIC Determination start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for turbidity or measure absorbance (OD600) incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Workflow for Biofilm Assays cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication inhibit_start Add bacterial suspension and This compound to wells inhibit_incubate Incubate for 24-48 hours inhibit_start->inhibit_incubate wash_planktonic Wash wells to remove planktonic bacteria inhibit_incubate->wash_planktonic eradicate_start Grow biofilm for 24-48 hours eradicate_treat Remove planktonic cells and add This compound to mature biofilm eradicate_start->eradicate_treat eradicate_incubate Incubate for a further 24 hours eradicate_treat->eradicate_incubate eradicate_incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain (e.g., with ethanol (B145695) or acetic acid) wash_stain->solubilize measure Measure absorbance (OD570) solubilize->measure Workflow for Membrane Permeability Assay start Start prep_cells Harvest and wash mid-log phase bacterial cells start->prep_cells resuspend Resuspend cells in buffer prep_cells->resuspend add_npn Add NPN to the cell suspension resuspend->add_npn add_compound Add this compound add_npn->add_compound measure_fluorescence Immediately measure fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) add_compound->measure_fluorescence end End measure_fluorescence->end

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxytropolone is a derivative of tropolone, a class of compounds known for a range of biological activities. The evaluation of its potential as an antimicrobial agent is crucial for further drug development. A key parameter in assessing the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[3][4]

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Materials and Equipment

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent in which the compound is soluble.

  • Microorganisms: Relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi, or other appropriate broth.

  • Equipment:

    • Sterile 96-well, round-bottom microtiter plates

    • Multichannel pipette (8- or 12-channel)

    • Sterile pipette tips

    • Incubator (35 ± 2°C)

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Sterile tubes for dilutions

    • Laminar flow hood or biological safety cabinet

Experimental Protocol

4.1. Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare an intermediate stock solution by diluting the initial stock in the appropriate sterile broth to achieve a concentration that is twice the highest desired final concentration in the assay.

4.2. Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile broth.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.3. Broth Microdilution Procedure

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the intermediate stock solution of this compound to the first column of wells. This will be the highest concentration.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process down to the desired final concentration (typically column 10). Discard 100 µL from the last dilution column.

  • Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 will be the sterility control (broth only).

  • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

4.4. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for turbidity. A button or haze at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The results of the MIC determination can be summarized in a table for clear comparison across different microorganisms.

MicroorganismStrain IDMIC (µg/mL) of this compound
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288
Enterococcus faecalisATCC 2921216

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution D Perform Serial Dilution of Compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Plate with Microbial Suspension B->E C Dispense Broth in 96-Well Plate C->D D->E F Incubate Plate (16-20h at 37°C) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for MIC determination by broth microdilution.

Quality Control

To ensure the accuracy and reproducibility of the results, the following quality control measures should be implemented:

  • Sterility Control: A well containing only the growth medium should be included to check for contamination.

  • Growth Control: A well containing the growth medium and the microbial inoculum but no test compound should be included to ensure the viability of the microorganism.

  • Reference Strains: Standard quality control strains with known MIC values for control antibiotics should be tested in parallel to validate the assay.

  • Solvent Control: If the solvent used to dissolve the compound is suspected to have antimicrobial activity, a control well with the highest concentration of the solvent used in the assay should be included.

Conclusion

The broth microdilution method is a reliable and standardized technique for determining the Minimum Inhibitory Concentration of this compound against a panel of clinically relevant microorganisms. The data generated from this protocol will be essential for evaluating the antimicrobial potential of this compound and guiding further research and development.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 3,4-Dimethoxytropolone, a tropolone (B20159) derivative with potential therapeutic applications. Tropolones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following protocols and data presentation guidelines are designed to facilitate the systematic assessment of this compound's efficacy in various cell-based and biochemical assays.

Application Note: Assessing the Cytotoxic Activity of this compound

Tropolone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity of these compounds is often attributed to the induction of apoptosis through the activation of signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The following protocols are designed to quantify the cytotoxic and anti-proliferative effects of this compound.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the reported activities of structurally related compounds. Experimental determination is required for accurate values.

Cell LineCancer TypeHypothetical IC50 (µM) for this compoundReference Compound (Doxorubicin) IC50 (µM)
MCF-7Breast Cancer8.50.9
MDA-MB-231Breast Cancer12.21.2
A549Lung Cancer15.81.5
HCT116Colon Cancer10.40.8
HeLaCervical Cancer9.70.7
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.
Visualization: p38 MAPK Signaling Pathway in Apoptosis

p38_MAPK_Pathway cluster_stimulus Cellular Stress cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects stimulus This compound mapkkk MAPKKK (e.g., ASK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, p53) p38->transcription_factors bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) transcription_factors->bcl2_family caspase_activation Caspase Activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

p38 MAPK pathway in apoptosis induction.

Application Note: Evaluating the Antioxidant Capacity of this compound

Many tropolone derivatives exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of this compound can be quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Data Presentation: Hypothetical Antioxidant Activity

This table presents hypothetical EC50 values for the DPPH radical scavenging activity of this compound, with well-known antioxidants for comparison.

CompoundHypothetical EC50 (µM)
This compound45.2
Ascorbic Acid (Vitamin C)25.8
Trolox32.1
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

  • Include a control (100 µL DPPH solution and 100 µL methanol) and positive controls (ascorbic acid, Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.[1][2][3]

Visualization: Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix_reagents Mix DPPH and Sample in 96-well Plate prep_dpph->mix_reagents prep_sample Prepare Serial Dilutions of this compound prep_sample->mix_reagents incubate_30min Incubate in Dark for 30 min mix_reagents->incubate_30min read_absorbance Read Absorbance at 517 nm incubate_30min->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ec50 Determine EC50 calculate_scavenging->determine_ec50

Workflow for the DPPH antioxidant assay.

Application Note: Anti-Inflammatory Activity Assessment

Tropolones are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating signaling pathways such as the NF-κB pathway.

Data Presentation: Hypothetical Anti-Inflammatory Activity

This table shows hypothetical IC50 values for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

CompoundHypothetical IC50 (µM) for NO Inhibition
This compound18.9
Dexamethasone0.5
L-NAME25.0
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite (B80452) produced and determine the IC50 for NO inhibition.[4][5]

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk tropolone This compound tropolone->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus gene_transcription Gene Transcription nfkb_nucleus->gene_transcription inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) gene_transcription->inflammatory_mediators

Inhibition of the NF-κB signaling pathway.

Application Note: Enzyme Inhibition Assays

Tropolones have been reported to inhibit various enzymes, including cyclooxygenases (COX-1 and COX-2), lipoxygenases, and tyrosinase. The ability of this compound to inhibit specific enzymes can be determined using appropriate in vitro enzyme activity assays.

Data Presentation: Hypothetical Enzyme Inhibition Data

This table provides hypothetical Ki values for the inhibition of cyclooxygenase enzymes by this compound.

EnzymeHypothetical Ki (µM) for this compoundReference InhibitorReference Ki (µM)
COX-115.2Ibuprofen5.7
COX-28.9Celecoxib0.04
General Experimental Protocol: Enzyme Inhibition Assay (e.g., Cyclooxygenase)

Materials:

  • This compound

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., for prostaglandin (B15479496) E2)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Incubate for a specific time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 and/or Ki values.

References

Application Notes and Protocols: 3,4-Dimethoxytropolone as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolones are a class of seven-membered, non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The unique electronic and structural features of the tropolone (B20159) ring allow it to act as a versatile scaffold for the development of novel therapeutic agents. This document outlines the potential of a novel derivative, 3,4-Dimethoxytropolone, as a promising scaffold for drug discovery, particularly in the area of oncology. These application notes provide a proposed synthetic route, detailed protocols for in vitro evaluation, and an overview of the potential mechanisms of action.

Proposed Synthesis of this compound

Given the novelty of this compound, a specific synthetic protocol is not yet established in the literature. However, based on established methods for the synthesis of tropolone and its derivatives, a plausible synthetic route is proposed. The strategy involves the initial synthesis of a 3,4-dihydroxytropolone (a catechol-like tropolone) intermediate, followed by a selective methylation reaction.

A potential approach to the tropolone core involves the [4+3] cycloaddition reaction between an appropriate diene and an oxy-allyl cation. Alternatively, ring expansion of a substituted catechol derivative could be explored. Once the 3,4-dihydroxytropolone is obtained, the two hydroxyl groups can be methylated to yield the target this compound. A common and effective method for the methylation of catechols is the use of dimethyl sulfate (B86663) in the presence of a mild base.[1]

Data Presentation: In Vitro Anticancer Activity of Tropolone Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various known tropolone derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of the tropolone scaffold.

Tropolone DerivativeCancer Cell LineIC50 (µM)Reference
2-Quinolyl-1,3-tropolone derivative 3dOVCAR-3 (Ovarian)3.93[2]
2-Quinolyl-1,3-tropolone derivative 3dOVCAR-8 (Ovarian)1.33[2]
2-Quinolyl-1,3-tropolone derivative 3dHCT 116 (Colon)2.15[2]
Tropolone mixture B (3i–k)OVCAR-3 (Ovarian)0.63[2]
Tropolone mixture B (3i–k)OVCAR-8 (Ovarian)1.98[2]
Tropolone mixture B (3i–k)HCT 116 (Colon)1.15[2]
Bistropolone derivativeP388 Leukemia (in vivo)- (T/C % = 164 at 12.5 mg/kg)[1]
4-Hydroxy analogue 4dP388 Leukemia (in vivo)- (T/C % = 195 at 5 mg/kg)[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the anticancer potential of novel this compound derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound derivatives

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of this compound derivatives against specific enzyme targets known to be inhibited by tropolones, such as histone deacetylases (HDACs) or ribonucleotide reductase.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound derivatives

  • Assay buffer

  • 96-well plate

  • Plate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the enzyme and substrate solutions at the desired concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Potential Mechanisms of Action and Signaling Pathways

Tropolone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[4] Furthermore, they are known to modulate critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Tropolone derivatives, such as hinokitiol, have been shown to suppress the phosphorylation of key components of this pathway, including ERK1/2, p38 MAPK, and JNK.[4] This inhibition can lead to a decrease in cancer cell proliferation and survival.

MAPK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf p38 p38 MAPK Ras->p38 JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Tropolone This compound Tropolone->ERK Tropolone->p38 Tropolone->JNK

Caption: Inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Constitutive activation of this pathway is observed in many cancers and contributes to tumor progression and resistance to therapy. Hinokitiol has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibition Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription Tropolone This compound Tropolone->IkBa Prevents Degradation Tropolone->p65_p50 Inhibits Phosphorylation Experimental_Workflow Start Start: Synthesis of This compound Derivatives Cytotoxicity Cell Viability Assay (MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism Enzyme Enzyme Inhibition Assays Mechanism->Enzyme Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway End Lead Compound Identification Enzyme->End Pathway->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3,4-Dimethoxytropolone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the ring expansion of a substituted benzene (B151609) derivative.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?

A1: Low yields in tropolone (B20159) synthesis can often be attributed to several key stages. The most critical steps to examine are:

  • The Buchner Ring Expansion: This reaction, involving the addition of a carbene (or carbenoid) to an aromatic ring followed by rearrangement, is highly sensitive to reaction conditions. In the case of this compound synthesis from 1,2-dimethoxybenzene (B1683551) (veratrole), the formation of the cycloheptatriene (B165957) intermediate can be inefficient.

  • Oxidation of the Cycloheptatriene Intermediate: The subsequent oxidation of the methoxy-substituted cycloheptatriene to the tropolone can also be a low-yielding step. The choice of oxidizing agent and reaction conditions are crucial for success.

  • Purification: Tropolones can be challenging to purify due to their acidic nature and potential for decomposition. Inefficient purification can lead to significant product loss.

Q2: I am attempting the Buchner reaction with 1,2-dimethoxybenzene and ethyl diazoacetate. What are the common pitfalls that lead to low yields of the cycloheptatriene intermediate?

A2: The Buchner reaction is a cornerstone of tropolone synthesis, but it is fraught with potential complications. Here are some common issues and troubleshooting tips:

  • Side Reactions: A significant challenge is the formation of byproducts. The carbene generated from ethyl diazoacetate can react with itself to form diethyl maleate (B1232345) and fumarate, or insert into solvent C-H bonds if an inappropriate solvent is used.

  • Catalyst Inactivity: The choice and handling of the catalyst (often a rhodium or copper complex) are critical. Ensure the catalyst is active and used under strictly anhydrous and oxygen-free conditions.

  • Reaction Temperature: The temperature must be carefully controlled. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition of the diazo compound and an increase in side reactions.

  • Slow Addition of Diazo Compound: The ethyl diazoacetate should be added slowly to the reaction mixture to maintain a low stationary concentration, which minimizes dimerization and other side reactions.

Q3: What are the recommended oxidizing agents for converting the 3,4-dimethoxycycloheptatriene intermediate to this compound, and what are the potential problems?

A3: The oxidation of the cycloheptatriene is a delicate step. Common oxidizing agents and potential issues include:

  • N-Bromosuccinimide (NBS): This is a frequently used reagent for the bromination of the cycloheptatriene, followed by dehydrobromination to yield the tropolone. Over-bromination can occur, leading to undesired byproducts. The reaction should be carefully monitored, for instance by TLC.

  • Selenium Dioxide (SeO2): While effective, SeO2 is highly toxic and requires careful handling and disposal. Incomplete reaction or over-oxidation can be an issue.

  • Potassium Permanganate (KMnO4): This strong oxidizing agent can be used, but it often leads to cleavage of the seven-membered ring if the reaction conditions are not carefully controlled.

Q4: I am struggling with the purification of the final this compound product. What are the best practices?

A4: The purification of tropolones requires special attention due to their unique properties.

  • Acid-Base Extraction: Tropolones are acidic and can be separated from non-acidic impurities by extraction into a basic aqueous solution (e.g., sodium bicarbonate or dilute sodium hydroxide), followed by acidification of the aqueous layer to precipitate the tropolone. However, some tropolones are sensitive to strong bases.

  • Column Chromatography: Silica (B1680970) gel chromatography can be effective, but the acidic nature of silica gel can sometimes cause streaking or decomposition of the product. Using a mobile phase containing a small amount of acetic acid can help to mitigate these issues.

  • Crystallization: If a solid, the final product can be purified by recrystallization from a suitable solvent system.

Experimental Protocols & Data

The following sections provide a generalized experimental protocol for the synthesis of a dimethoxytropolone, based on common literature procedures for related compounds. This is intended as a guide and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of a Dimethoxycycloheptatriene via Buchner Ring Expansion

This protocol is adapted from general procedures for the synthesis of tropolones from benzene derivatives.

  • Reaction Setup: A dried, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with 1,2-dimethoxybenzene (1.0 eq) and a suitable catalyst (e.g., Rh₂(OAc)₄, 0.01 eq) in a dry, inert solvent such as dichloromethane (B109758) or dichloroethane.

  • Reaction Execution: A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (typically between 25-40 °C). The addition is performed over a period of 2-4 hours.

  • Monitoring: The reaction is monitored by TLC for the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the dimethoxycycloheptatriene intermediate.

ParameterConditionCommon Issues & Solutions
Catalyst Rh₂(OAc)₄ or Cu(acac)₂Issue: Low conversion. Solution: Ensure the catalyst is fresh and active. Use strictly anhydrous conditions.
Solvent Dichloromethane, DichloroethaneIssue: Side reactions. Solution: Ensure the solvent is dry and free of reactive impurities.
Temperature 25-40 °CIssue: Decomposition of diazo compound. Solution: Maintain a consistent and controlled temperature.
Addition Rate 2-4 hoursIssue: Dimerization of diazo compound. Solution: Slow, dropwise addition is crucial.
Protocol 2: Oxidation to this compound
  • Reaction Setup: The dimethoxycycloheptatriene intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (catalytic amount) are added to the solution.

  • Reaction Execution: The mixture is heated to reflux and monitored by TLC.

  • Dehydrobromination: After the initial bromination is complete, a base (e.g., triethylamine) is added to facilitate the elimination of HBr, forming the tropolone.

  • Workup and Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or acid-base extraction followed by crystallization.

ParameterConditionCommon Issues & Solutions
Oxidizing Agent NBSIssue: Over-bromination. Solution: Monitor the reaction closely by TLC and use the correct stoichiometry.
Base Triethylamine, DBUIssue: Incomplete elimination. Solution: Ensure sufficient base is used and allow adequate reaction time.
Purification Chromatography, ExtractionIssue: Product loss. Solution: Use buffered silica gel or a non-polar eluent system for chromatography. For extraction, use a weak base to avoid decomposition.

Visualizing the Workflow

The following diagrams illustrate the key stages and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Points Start Start Reagents 1,2-Dimethoxybenzene Ethyl Diazoacetate Catalyst Start->Reagents Gather Buchner Buchner Ring Expansion Reagents->Buchner React Oxidation Oxidation of Cycloheptatriene Buchner->Oxidation Intermediate Low_Yield_Buchner Low Yield? Buchner->Low_Yield_Buchner Purification Purification Oxidation->Purification Crude Product Low_Yield_Oxidation Low Yield? Oxidation->Low_Yield_Oxidation Product This compound Purification->Product Final Product Impure_Product Impure? Purification->Impure_Product

Caption: Workflow for this compound Synthesis and Troubleshooting.

Signaling_Pathway Start 1,2-Dimethoxybenzene (Veratrole) Cyclopropanation Cyclopropanation Start->Cyclopropanation Diazo Ethyl Diazoacetate + Catalyst (e.g., Rh₂(OAc)₄) Carbene Carbene/ Carbenoid Formation Diazo->Carbene Carbene->Cyclopropanation RingExpansion Electrocyclic Ring Expansion Cyclopropanation->RingExpansion Intermediate 3,4-Dimethoxycycloheptatriene Intermediate RingExpansion->Intermediate Oxidation Oxidation (e.g., NBS, then base) Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Reaction Pathway for this compound Synthesis.

Technical Support Center: Synthesis of Substituted Tropolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tropolones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted tropolones.

Problem 1: Formation of Benzenoid Byproducts in Cycloaddition Reactions

Q1: I am attempting a rhodium-catalyzed [5+2] cycloaddition to synthesize a substituted tropolone (B20159), but I am observing a significant amount of a benzenoid byproduct. How can I minimize this side reaction?

A1: The formation of a benzenoid byproduct in rhodium-catalyzed cycloadditions, such as the [5+2] cycloaddition of vinylcyclopropanes and alkynes, is a known side reaction. It arises from a competing [2+2+2] cycloaddition pathway that leads to the aromatic ring instead of the desired seven-membered tropolone ring.

Troubleshooting Workflow:

start Benzenoid Byproduct Observed step1 Analyze Reaction Conditions start->step1 step2 Modify Catalyst System step1->step2 Identify competing pathways step3 Optimize Reaction Parameters step2->step3 Select alternative ligands/catalysts end_success Increased Tropolone Yield step3->end_success Fine-tune temperature and pressure end_fail Persistent Byproduct Formation step3->end_fail Re-evaluate substrate scope title Controlling Regioselectivity in [5+2] Cycloaddition factors Key Factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic substituents_ylide Substituents on Oxidopyrylium Ylide steric->substituents_ylide substituents_dipolarophile Substituents on Dipolarophile steric->substituents_dipolarophile electronic->substituents_ylide electronic->substituents_dipolarophile outcome Regioselective Product Formation substituents_ylide->outcome substituents_dipolarophile->outcome start Over-bromination Observed step1 Control Stoichiometry of Brominating Agent start->step1 step2 Optimize Reaction Temperature step1->step2 Use 1.0-1.1 eq. of NBS step3 Purification Strategy step2->step3 Low temperature addition end_success Selective Mono-bromination step3->end_success Chromatography or Recrystallization end_fail Mixture of Products Persists step3->end_fail Re-evaluate brominating agent start Substituted Cyclopentadiene + Dichloroacetyl chloride step1 [2+2] Cycloaddition with in situ generated Dichloroketene start->step1 intermediate Bicyclic Dichlorocyclobutanone Adduct step1->intermediate step2 Hydrolytic Ring Expansion intermediate->step2 product Substituted Tropolone step2->product

Technical Support Center: Optimizing Crystallrystallization Conditions for 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 3,4-Dimethoxytropolone.

Troubleshooting Guide

Issue 1: No Crystal Formation

Symptoms: After cooling, the solution remains clear and no solid precipitates.

Possible Causes & Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound in the solvent is too low. Try evaporating some of the solvent to increase the concentration and then cool the solution again.[1]
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature slowly before placing it in a cold bath.[2]
Inhibition of Nucleation The glass surface of the flask may be too smooth. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]
Need for a Nucleation Site Introduce a "seed crystal" of this compound to the solution to initiate crystal growth.[2][3]
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be required.
Issue 2: Oiling Out

Symptoms: An oil or liquid layer separates from the solution instead of solid crystals.

Possible Causes & Solutions:

CauseSolution
High Solute Concentration The concentration of the compound is too high, causing it to come out of solution above its melting point. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
Rapid Cooling The solution is being cooled too quickly. Slower cooling can prevent the compound from separating as an oil.
Insoluble Impurities The presence of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like column chromatography.
Inappropriate Solvent The boiling point of the solvent may be too high relative to the melting point of the solute. Select a solvent with a lower boiling point.
Issue 3: Poor Crystal Quality or Small Crystals

Symptoms: The resulting crystals are very small, needle-like, or form a powder, which can be difficult to filter and may trap impurities.

Possible Causes & Solutions:

CauseSolution
Too Rapid Crystal Growth The solution was cooled too quickly, leading to rapid precipitation rather than slow crystal growth. Allow the solution to cool more slowly to encourage the formation of larger, more well-defined crystals.
High Level of Supersaturation A very high concentration can lead to the rapid formation of many small crystals. Use slightly more solvent to dissolve the compound initially.
Agitation Disturbing the solution during cooling can induce rapid nucleation. Allow the solution to cool in an undisturbed location.
Issue 4: Low Yield

Symptoms: The amount of recovered crystalline material is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
Incomplete Crystallization The solution may not have been cooled to a low enough temperature. After initial cooling to room temperature, place the flask in an ice bath to maximize crystal recovery.
Premature Filtration Filtering the crystals before crystallization is complete will result in a lower yield. Ensure the solution has been adequately cooled and that no further crystal formation is occurring.
Loss During Transfer Material can be lost during transfers between flasks. Rinse the original flask with a small amount of the cold mother liquor and transfer this to the filter funnel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: Based on the properties of the parent compound, tropolone (B20159), good starting solvents to investigate would be those with moderate polarity. Tropolone is soluble in ethanol, DMSO, and dimethylformamide. For crystallization, a solvent in which this compound is soluble when hot but sparingly soluble when cold is ideal. A solvent/anti-solvent system, such as dichloromethane (B109758)/pentane (B18724) or ethyl acetate/hexane, may also be effective. A patent for the purification of tropolone mentions crystallization from isopropanol.

Q2: How can I determine the best solvent for crystallization?

A2: A systematic solvent screening is recommended. Place a small amount of your compound into several test tubes and add a few drops of different solvents. A good crystallization solvent will dissolve the compound when heated but show low solubility at room temperature.

Q3: What is a solvent/anti-solvent crystallization?

A3: In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent) in which the compound is insoluble is slowly added until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and allowed to cool slowly to form crystals.

Q4: How can I remove colored impurities during crystallization?

A4: If your solution has a noticeable color, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Q5: The troubleshooting guide suggests scratching the flask. How does this work?

A5: Scratching the inner surface of the glass flask with a glass rod creates microscopic imperfections on the glass surface. These imperfections act as nucleation sites, providing a surface where the molecules can begin to organize and form crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethyl acetate) while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., pentane or hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If necessary, cool further in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/anti-solvent mixture for washing.

Data Presentation

Table 1: Illustrative Solubility Data for this compound

Disclaimer: The following data is illustrative and intended as a starting point for solvent screening. Actual solubilities should be determined experimentally.

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Water9.0InsolubleInsoluble
Ethanol5.2LowHigh
Isopropanol4.3LowModerate
Ethyl Acetate4.3ModerateHigh
Dichloromethane3.4HighHigh
Toluene2.4LowModerate
Hexane0.0InsolubleLow

Visualizations

Crystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Purification cluster_end End Product start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No solid oiling_out Oiling Out outcome->oiling_out Liquid droplets poor_quality Poor Crystal Quality outcome->poor_quality Fine powder success Good Crystals outcome->success Well-formed crystals action1 Concentrate solution Scratch flask Add seed crystal no_crystals->action1 action2 Add more solvent Cool slower oiling_out->action2 action3 Cool slower Use less concentrated solution poor_quality->action3 end_node Pure Product success->end_node action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt

Caption: Decision tree for troubleshooting common crystallization issues.

References

Stability issues of 3,4-Dimethoxytropolone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Dimethoxytropolone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

If you are observing a rapid loss of this compound in your solution, consider the following potential causes and troubleshooting steps.

Potential Cause Workflow

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Solvent_Purity Solvent Impurities Use_HPLC_Grade Use HPLC-grade solvents Solvent_Purity->Use_HPLC_Grade addresses pH_Issues Incorrect pH Buffer_Solution Buffer the solution pH_Issues->Buffer_Solution addresses Light_Exposure Light Exposure Protect_From_Light Store in amber vials Light_Exposure->Protect_From_Light addresses Oxygen_Exposure Oxygen Exposure Degas_Solvent Degas solvent/Use inert gas Oxygen_Exposure->Degas_Solvent addresses Temperature High Temperature Store_Cold Store at recommended temperature Temperature->Store_Cold addresses Color_Change Color Change Observed Check_Purity Analyze by HPLC-UV/Vis Color_Change->Check_Purity Multiple_Peaks Multiple Peaks Detected? Check_Purity->Multiple_Peaks Degradation_Confirmed Degradation Confirmed Multiple_Peaks->Degradation_Confirmed Yes Single_Peak Single Peak Detected? Multiple_Peaks->Single_Peak No Review_Handling Review Handling & Storage Degradation_Confirmed->Review_Handling Contamination Potential Contamination Single_Peak->Contamination Yes Compound This compound (Stable) Target Biological Target (e.g., Enzyme, Receptor) Compound->Target interacts with Degradation Degradation Product Compound->Degradation instability leads to Binding Binding Event Target->Binding Response Cellular Response Binding->Response No_Binding No Binding Degradation->No_Binding No_Response Loss of Efficacy No_Binding->No_Response

Technical Support Center: Degradation of Methoxy-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of methoxy-substituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial key steps in the microbial degradation of methoxy-substituted aromatic compounds?

A1: The initial and critical step in the microbial degradation of many methoxy-substituted aromatic compounds, such as those derived from lignin (B12514952), is O-demethylation.[1][2] This reaction cleaves the ether bond of the methoxy (B1213986) group (-OCH₃), converting it to a hydroxyl group (-OH). This transformation is crucial as it activates the aromatic ring, making it more susceptible to subsequent enzymatic attack and ring cleavage.[3] Following O-demethylation, the resulting hydroxylated aromatic compounds are typically funneled into central metabolic pathways, like the β-ketoadipate pathway, for further breakdown.[4]

Q2: Which microorganisms are commonly studied for the degradation of these compounds?

A2: A variety of bacteria and fungi are known to degrade methoxy-substituted aromatic compounds. Among bacteria, species of Pseudomonas, Sphingobium (previously Sphingomonas), Rhodococcus, and Bacillus are frequently studied for their catabolic capabilities.[4][5][6][7][8] For instance, Sphingobium sp. SYK-6 is well-characterized for its ability to degrade various lignin-derived dimeric compounds and the subsequent metabolism of vanillate (B8668496) and syringate.[1][5][9][10] In the fungal kingdom, white-rot fungi are particularly efficient lignin degraders.

Q3: What are the main enzymes involved in the O-demethylation of aromatic compounds?

A3: The primary enzymes responsible for O-demethylation are O-demethylases. These can be tetrahydrofolate-dependent O-demethylases, which are common in bacteria like Sphingobium sp. SYK-6 (e.g., DesA for syringate demethylation).[5][10] Another important class is the vanillate O-demethylases found in acetogenic bacteria, which are typically multi-component enzyme systems.[2][11] These enzymes catalyze the transfer of the methyl group from the aromatic compound to a corrinoid protein and subsequently to tetrahydrofolate.[11]

Troubleshooting Guides

Microbial Degradation Experiments
Problem Possible Causes Solutions
Low or no degradation of the methoxy-aromatic compound. 1. Inappropriate microbial strain: The selected microorganism may lack the specific enzymatic machinery to degrade the target compound. 2. Sub-optimal culture conditions: pH, temperature, aeration, or nutrient availability may not be ideal for microbial growth or enzyme activity. 3. Toxicity of the substrate: High concentrations of the aromatic compound or its metabolites can be toxic to the microorganisms.[7] 4. Lack of enzyme induction: The genes encoding the degradative enzymes may require specific inducers that are absent from the culture medium.1. Strain Selection: Use a well-characterized strain known to degrade similar compounds (e.g., Pseudomonas putida, Sphingobium sp. SYK-6).[7][12] 2. Optimization of Conditions: Systematically vary pH, temperature, and agitation speed. Ensure the medium contains all necessary nutrients. 3. Substrate Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the substrate. 4. Inducer Addition: If known, add a specific inducer for the catabolic pathway of interest.
Accumulation of an unexpected intermediate. 1. Bottleneck in the metabolic pathway: An enzyme downstream of the accumulated intermediate may be slow, inhibited, or absent. 2. Alternative metabolic route: The microorganism may be utilizing a different, uncharacterized degradation pathway.1. Metabolite Identification: Use techniques like LC-MS or GC-MS to identify the accumulated intermediate. This can provide clues about the blocked enzymatic step. 2. Literature Review: Search for alternative degradation pathways for your target compound or similar structures.
Inconsistent degradation rates between replicates. 1. Inoculum variability: Differences in the age, density, or physiological state of the starting microbial culture. 2. Heterogeneity in culture conditions: Minor variations in temperature, aeration, or substrate concentration across different flasks.1. Standardize Inoculum: Use a standardized inoculum from a fresh, actively growing culture. Ensure the initial cell density is consistent across all replicates. 2. Ensure Uniformity: Use a shaker with consistent temperature and agitation. Prepare a single batch of medium and substrate solution for all replicates.
Enzyme Assays (O-demethylase Activity)
Problem Possible Causes Solutions
No or low enzyme activity. 1. Improperly prepared enzyme extract: The enzyme may have been denatured during extraction or storage. 2. Missing cofactors: The assay buffer may lack essential cofactors for the O-demethylase. 3. Incorrect assay conditions: Sub-optimal pH, temperature, or substrate concentration.[13] 4. Enzyme instability: The enzyme may be unstable under the assay conditions.1. Gentle Extraction & Storage: Perform protein extraction at low temperatures and use appropriate buffers with protease inhibitors. Store enzyme extracts at -80°C. 2. Cofactor Addition: Ensure the assay buffer contains all necessary cofactors, such as tetrahydrofolate, ATP, MgCl₂, and a reducing agent like DTT.[11] 3. Assay Optimization: Systematically vary pH and temperature. Determine the optimal substrate concentration by performing a substrate saturation curve.[14] 4. Stabilizing Agents: Consider adding stabilizing agents like glycerol (B35011) to the assay buffer.
High background noise or non-linear reaction rates. 1. Substrate instability: The substrate may be degrading non-enzymatically under the assay conditions. 2. Product inhibition: The product of the reaction may be inhibiting the enzyme.[15] 3. Substrate depletion: For highly active enzymes, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time.[14]1. Control Reactions: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Measure Initial Velocities: Ensure that you are measuring the initial reaction rate before significant product accumulation occurs.[14] 3. Adjust Enzyme Concentration: Use a lower concentration of the enzyme to ensure the reaction rate remains linear for a longer period.[14]
Analytical Troubleshooting (HPLC & GC-MS)
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) in HPLC. 1. Column overload: Injecting too much sample. 2. Inappropriate mobile phase: The pH or solvent composition of the mobile phase may be sub-optimal for the analytes. 3. Column degradation: The stationary phase of the column may be degraded.1. Dilute Sample: Dilute the sample before injection. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. Experiment with different solvent gradients. 3. Replace Column: If the problem persists after troubleshooting, the column may need to be replaced.
Ghost peaks in GC-MS. 1. Contamination in the injection port or column: Residues from previous analyses. 2. Septum bleed: Degradation of the injection port septum at high temperatures. 3. Contaminated carrier gas. 1. Bake-out System: Bake out the injection port and column at a high temperature. 2. Replace Septum: Use a high-quality, low-bleed septum and replace it regularly. 3. Check Gas Traps: Ensure that the carrier gas traps are functioning correctly.
Low sensitivity or no peaks detected. 1. Sample degradation: The target analytes may have degraded during sample preparation or storage. 2. Improper sample preparation: Inefficient extraction of the analytes from the sample matrix.[16] 3. Detector issues (HPLC/GC-MS): The detector may not be sensitive enough, or it may be malfunctioning.1. Proper Storage: Store samples at low temperatures and minimize freeze-thaw cycles. 2. Optimize Extraction: Experiment with different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction).[16][17] 3. Check Detector Settings: Ensure the detector is set to the appropriate wavelength (for UV-Vis) or mass range (for MS). Consult the instrument manual for troubleshooting detector issues.

Quantitative Data Summary

Table 1: Kinetic Parameters of Key Enzymes in Methoxy-Aromatic Compound Degradation

EnzymeSubstrateOrganismKₘ (µM)Vₘₐₓ (U/mg)Reference
3-O-methylgallate 3,4-dioxygenase (DesZ)3-O-methylgallateSphingobium sp. SYK-62103.6[2]
Gallate dioxygenase (DesB)GallateSphingobium sp. SYK-66743[2]
Methyltransferase I (Dhaf_4610)Guaiacol (B22219)Desulfitobacterium hafniense DCB-260-[11]
Methyltransferase I (Dhaf_4610)VanillateDesulfitobacterium hafniense DCB-25000-[11]

Note: Vₘₐₓ values are highly dependent on assay conditions and may not be directly comparable across different studies.

Experimental Protocols

Protocol 1: Microbial Degradation of Vanillate
  • Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the chosen bacterial strain (e.g., M9 minimal medium).

  • Prepare Vanillate Stock Solution: Prepare a sterile stock solution of vanillate (e.g., 100 mM) and adjust the pH to 7.0.

  • Inoculation: Inoculate the mineral salt medium with an overnight culture of the test microorganism to an initial OD₆₀₀ of 0.1.

  • Substrate Addition: Add the vanillate stock solution to the culture to a final concentration of 1-5 mM.

  • Incubation: Incubate the culture at the optimal growth temperature with shaking (e.g., 30°C, 200 rpm).

  • Sampling: At regular time intervals, withdraw aliquots of the culture.

  • Sample Preparation: Centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particles.[18]

  • Analysis: Analyze the concentration of vanillate and its degradation products in the supernatant using HPLC.

Protocol 2: O-Demethylase Activity Assay
  • Prepare Cell-Free Extract: Grow the microbial culture to the mid-log phase, harvest the cells by centrifugation, and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press on ice. Centrifuge the lysate at high speed to obtain a clear cell-free extract.

  • Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer (e.g., potassium phosphate, pH 7.0), a reducing agent (e.g., 0.5 mM titanium(III) citrate), ATP, MgCl₂, the corrinoid protein, and the activating enzyme.[11]

  • Initiate Reaction: Start the reaction by adding the cell-free extract containing the O-demethylase and the methoxy-aromatic substrate (e.g., vanillate or guaiacol).[11]

  • Monitor Reaction: Monitor the reaction spectrophotometrically by following the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product.

  • Calculate Activity: Determine the initial velocity of the reaction from the linear portion of the reaction curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Protocol 3: Sample Preparation for HPLC Analysis of Degradation Products
  • Sample Collection: Collect an aliquot of the microbial culture supernatant as described in Protocol 1.

  • Protein Precipitation (if necessary): If the sample contains a high concentration of proteins that may interfere with the analysis, add a precipitating agent like methanol (B129727) or ethanol, vortex, and centrifuge to remove the precipitated proteins.[16][18]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[18]

  • Dilution: If the concentration of the analytes is expected to be high, dilute the sample with the mobile phase to bring it within the linear range of the detector.

  • Injection: Inject the prepared sample into the HPLC system.

Protocol 4: Sample Preparation for GC-MS Analysis of Metabolites
  • Extraction: Extract the metabolites from the culture supernatant or cell lysate using a suitable organic solvent like ethyl acetate. Liquid-liquid extraction is a common method.[16]

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To increase the volatility of the metabolites, perform a two-step derivatization. First, methoximation using methoxylamine hydrochloride in pyridine, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[19][20][21]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Injection: Inject the sample into the GC-MS system.

Visualizations

Microbial_Degradation_Workflow cluster_experiment Microbial Degradation Experiment cluster_analysis Analytical Workflow Culture Microbial Culture + Methoxy-Aromatic Compound Sampling Time-course Sampling Culture->Sampling Separation Cell Separation (Centrifugation) Sampling->Separation Filtration Supernatant Filtration Separation->Filtration HPLC HPLC Analysis (Quantification) Filtration->HPLC Direct Analysis Derivatization Derivatization Filtration->Derivatization For Volatilization GCMS GC-MS Analysis (Identification) Derivatization->GCMS

Caption: Experimental workflow for studying microbial degradation.

Vanillate_Degradation_Pathway Vanillate Vanillate Protocatechuate Protocatechuate Vanillate->Protocatechuate O-demethylation (Vanillate O-demethylase) Guaiacol Guaiacol Vanillate->Guaiacol Non-oxidative decarboxylation RingCleavage Ring Cleavage Products Protocatechuate->RingCleavage Ring Cleavage (Dioxygenase) Catechol Catechol Guaiacol->Catechol O-demethylation Catechol->RingCleavage Ring Cleavage (Dioxygenase)

Caption: Bacterial degradation pathways of vanillate.

Syringate_Degradation_Pathway Syringate Syringate MGA3 3-O-Methylgallate (3MGA) Syringate->MGA3 O-demethylation (DesA) Gallate Gallate MGA3->Gallate O-demethylation (LigM) RingCleavage1 Ring Cleavage Products (from 3MGA) MGA3->RingCleavage1 Ring Cleavage (DesZ) RingCleavage2 Ring Cleavage Products (from Gallate) Gallate->RingCleavage2 Ring Cleavage (DesB)

Caption: Degradation pathway of syringate in Sphingobium sp. SYK-6.

References

Troubleshooting peak tailing in HPLC analysis of 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3,4-Dimethoxytropolone. This document provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are often considered unacceptable for precise quantitative analysis.

Q2: Why is peak tailing a concern when analyzing this compound?

A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to:

  • Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate separation and quantification difficult.

  • Decreased Sensitivity: As a peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and erroneous peak area integration, affecting the accuracy and reproducibility of your results.

Q3: What are the most likely causes of peak tailing for a compound like this compound?

A3: Given the chemical structure of this compound, which contains a hydroxyl group and a ketone on a tropolone (B20159) ring, the primary causes of peak tailing are likely:

  • Secondary Interactions with Silanol (B1196071) Groups: The polar nature of the tropolone ring can lead to unwanted interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can cause some analyte molecules to be retained longer, resulting in a tailed peak.

  • Metal Chelation: The hydroxyl and ketone groups in the tropolone structure are capable of chelating with trace metal impurities (e.g., iron, aluminum) that may be present in the silica (B1680970) matrix of the column, the HPLC system, or the sample. This secondary retention mechanism can lead to significant peak tailing.

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound's hydroxyl group, both the ionized and non-ionized forms of the compound will coexist. This can lead to inconsistent retention and peak distortion.

Troubleshooting Guide

Q4: My peak for this compound is tailing. What is the first thing I should check?

A4: Start by examining your mobile phase pH. For acidic compounds like phenols and tropolones, lowering the mobile phase pH (typically to between 2.5 and 3.5) can suppress the ionization of the hydroxyl group and also protonate residual silanol groups on the column, reducing secondary interactions. Using a buffer is recommended to maintain a stable pH throughout the analysis.

Q5: I've adjusted the pH, but the peak is still tailing. What's the next step?

A5: The next step is to address potential secondary interactions with the stationary phase.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing their potential to cause peak tailing.

  • Consider a Different Stationary Phase: If you are using a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds and could improve peak shape.

  • Mobile Phase Additives: While less common with modern columns, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

Q6: Could the problem be related to my HPLC system or sample preparation?

A6: Yes, several system and sample-related factors can contribute to peak tailing.

  • Column Contamination and Overload: Impurities from your sample can accumulate on the column, creating active sites that cause tailing. Also, injecting too much sample can overload the column, leading to peak distortion. Try reducing your injection volume or sample concentration.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are secure and tubing is as short and narrow as possible.

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q7: How can I investigate if metal chelation is the cause of peak tailing?

A7: If you suspect metal chelation is an issue, you can try adding a chelating agent to your mobile phase or sample. The addition of a small amount of ethylenediaminetetraacetic acid (EDTA) to the sample solution has been shown to dramatically improve the peak shapes of compounds prone to chelation.

Data Presentation

The following table provides hypothetical data illustrating the effect of different troubleshooting strategies on the tailing factor of this compound.

Condition Mobile Phase Column Type Tailing Factor (Tf) Observations
Initial 50:50 Acetonitrile:WaterStandard C182.1Severe peak tailing observed.
pH Adjustment 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)Standard C181.5Tailing is reduced but still present.
End-Capped Column 50:50 Acetonitrile:Water with 0.1% Formic AcidEnd-Capped C181.2Significant improvement in peak symmetry.
Chelating Agent 50:50 Acetonitrile:Water with 0.1% Formic Acid and 0.1 mM EDTAEnd-Capped C181.0Symmetrical, Gaussian peak achieved.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing for this compound

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.

  • Initial Analysis:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 50:50 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength for this compound.

    • Injection Volume: 10 µL.

    • Sample Concentration: 10 µg/mL in mobile phase.

    • Record the chromatogram and calculate the tailing factor.

  • Mobile Phase pH Adjustment:

    • Modify the aqueous portion of the mobile phase to include 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0.

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the sample and compare the tailing factor to the initial analysis.

  • Evaluation of Column Chemistry:

    • If tailing persists, switch to a high-purity, end-capped C18 column of the same dimensions.

    • Equilibrate the new column with the acidic mobile phase.

    • Inject the sample and assess the peak shape.

  • Investigation of Metal Chelation:

    • Prepare a fresh sample of this compound in the mobile phase containing a low concentration of EDTA (e.g., 0.1 mM).

    • Inject the sample onto the end-capped C18 column with the acidic mobile phase.

    • Observe any improvements in peak symmetry.

  • System and Sample Checks:

    • If tailing is still an issue, systematically check for extra-column volume by minimizing tubing lengths.

    • Reduce the injection volume by half to check for column overload.

    • Ensure the sample is fully dissolved in a solvent that is weaker than or compositionally the same as the mobile phase.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph ph_ok Is Peak Shape Acceptable? check_ph->ph_ok check_column Switch to High-Purity, End-Capped Column ph_ok->check_column No solution Problem Resolved: Symmetrical Peak Achieved ph_ok->solution Yes column_ok Is Peak Shape Acceptable? check_column->column_ok check_chelation Investigate Metal Chelation (e.g., add EDTA to sample) column_ok->check_chelation No column_ok->solution Yes chelation_ok Is Peak Shape Acceptable? check_chelation->chelation_ok system_check System & Sample Checks: - Check for extra-column volume - Reduce injection volume - Check sample solvent chelation_ok->system_check No chelation_ok->solution Yes system_ok Is Peak Shape Acceptable? system_check->system_ok system_ok->solution Yes further_investigation Further Investigation Needed: - Consider alternative stationary phase - Consult instrument manufacturer system_ok->further_investigation No

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

Technical Support Center: Purification of Synthetic 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthetic 3,4-Dimethoxytropolone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. A common and regiocontrolled synthesis proceeds from cis-1,2-dihydrocatechol. Potential impurities from this route can include:

  • Unreacted Starting Materials: Residual cis-1,2-dihydrocatechol or its protected derivatives.

  • Intermediates: Incomplete conversion of intermediates, such as the dichloroketene (B1203229) adduct or the subsequent dihydroxylated tropolone (B20159) precursor, can result in their presence in the final product.

  • Byproducts of Side Reactions:

    • Isomeric Tropolones: Incomplete regioselectivity during the synthesis can lead to the formation of other methoxy-substituted tropolone isomers.

    • Over-oxidation Products: Harsh oxidation conditions can lead to the formation of quinones or other degradation products.

    • Products of Incomplete Methylation: If a methylation step is involved to introduce the methoxy (B1213986) groups, partially methylated (hydroxymethoxy-tropolones) or unmethylated (dihydroxytropolones) species can be present.

  • Reagents and Solvents: Residual solvents, catalysts, or reagents used throughout the synthesis.

Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

A2: A yellow or brown tint in the final product often indicates the presence of oxidized impurities, such as quinone-type species, which are common byproducts in the synthesis of phenolic compounds. To remove these colored impurities, the following steps are recommended:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb many colored impurities. Gently heat the solution and then filter it through a pad of celite to remove the charcoal.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired product from colored impurities that may remain in the mother liquor.

  • Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the target compound from a wide range of impurities, including colored ones.

Q3: I am observing low yields after my purification steps. What are the potential reasons and how can I optimize the process?

A3: Low recovery rates during purification can be attributed to several factors:

  • Suboptimal Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, leading to significant loss in the mother liquor. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Improper Column Chromatography Conditions: The chosen mobile phase may be too polar, causing your product to elute too quickly with other impurities, or too non-polar, resulting in broad peaks and poor separation. Fine-tuning the eluent composition is crucial. Additionally, some polar compounds can adhere strongly to silica (B1680970) gel; in such cases, using a different stationary phase or adding a modifier to the eluent might be necessary.

  • Product Degradation: this compound, like other tropolones, can be sensitive to prolonged exposure to heat, strong acids, or bases. Ensure that purification steps are carried out under mild conditions and in a timely manner.

  • Multiple Purification Cycles: Each purification step will inevitably lead to some product loss. If possible, aim for a single, highly effective purification step.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture where the compound is less soluble.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Impure Crystals The cooling process was too fast, trapping impurities. The crystals were not washed properly after filtration.Ensure slow cooling to allow for selective crystallization. Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for tropolones is a mixture of hexane (B92381) and ethyl acetate (B1210297). Reduce the amount of crude material loaded onto the column.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase (e.g., silica gel is acidic and can interact with basic compounds).Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds, to improve the peak shape. Consider using a different stationary phase like alumina.
Cracking of the Silica Gel Bed Improper packing of the column. A significant change in solvent polarity during a gradient elution.Pack the column carefully as a slurry to avoid air pockets. When running a gradient, ensure the change in solvent polarity is gradual.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPurity AchievableTypical YieldKey AdvantagesKey Disadvantages
Single Recrystallization >98%60-80%Simple, cost-effective, good for removing major impurities.May not remove impurities with similar solubility.
Column Chromatography (Silica Gel) >99%50-70%High resolving power, capable of separating closely related impurities.More time-consuming and requires larger volumes of solvent.
Preparative HPLC >99.5%40-60%Highest resolution for achieving analytical-grade purity.Expensive, lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the polarity of this compound, a suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot ethyl acetate solution until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it carefully onto the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the product. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Synthetic This compound recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification purity_check Purity & Characterization (NMR, MS, HPLC) recrystallization->purity_check prep_hplc Preparative HPLC (Optional, for high purity) column_chromatography->prep_hplc High Purity Requirement column_chromatography->purity_check prep_hplc->purity_check end Pure this compound purity_check->end Meets Specifications

Caption: Purification workflow for synthetic this compound.

troubleshooting_logic start Impure this compound discolored Is the product discolored? start->discolored low_yield Is the yield low after purification? discolored->low_yield No charcoal Treat with Activated Charcoal discolored->charcoal Yes optimize_recrystallization Optimize Recrystallization Solvent System low_yield->optimize_recrystallization Yes, after Recrystallization optimize_chromatography Optimize Chromatography Conditions (Mobile Phase) low_yield->optimize_chromatography Yes, after Chromatography check_degradation Check for Product Degradation (Stability) low_yield->check_degradation Yes, in general recrystallize Recrystallize charcoal->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography If still impure end Pure Product chromatography->end end2 Improved Yield optimize_recrystallization->end2 optimize_chromatography->end2 check_degradation->end2

Caption: Troubleshooting logic for purifying this compound.

Technical Support Center: Synthesis with Air and Moisture-Sensitive Organometallic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing air and moisture-sensitive organometallic precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What makes an organometallic precursor "air- and moisture-sensitive"?

A1: Organometallic precursors are sensitive to air and moisture due to the highly reactive nature of the bond between the carbon atom and the metal atom.[1][2] This bond is often polar, with the carbon atom carrying a partial negative charge, making it a strong nucleophile and a strong base.[1][2][3] These compounds can react with:

  • Oxygen (O₂): Leading to oxidation of the organometallic compound, which can decompose the reagent or form undesired byproducts.

  • Water (H₂O): Causing protonolysis, where the organometallic reagent acts as a base and deprotonates water to form a hydrocarbon and a metal hydroxide. This reaction is often vigorous and can be hazardous.

  • Carbon Dioxide (CO₂): Can react with some organometallic reagents.

  • Nitrogen (N₂): In some cases, particularly with highly reactive metals like lithium, the precursor can even react with atmospheric nitrogen.

Q2: What are the primary techniques for handling air-sensitive organometallic precursors?

A2: The two primary techniques for creating an inert atmosphere to handle these precursors are the use of a Schlenk line and a glovebox.

  • Schlenk Line: A dual-manifold apparatus that provides both a vacuum and a purified inert gas (typically nitrogen or argon). It is used for running reactions, transferring solvents, and manipulating compounds under an inert atmosphere.

  • Glovebox: A sealed container filled with a high-purity inert gas, allowing for the direct manipulation of compounds in an air-free environment.

A simpler method for less sensitive applications involves using balloons filled with an inert gas to maintain a positive pressure within the reaction flask.

Q3: Which inert gas should I use, Argon or Nitrogen?

A3: Both nitrogen and argon can be used to create an inert atmosphere.

  • Nitrogen is more commonly used because it is less expensive.

  • Argon is denser than nitrogen, which can be an advantage as it is less likely to be displaced by air if there are minor leaks. However, it is more expensive. For most applications, nitrogen is sufficient. However, for compounds that can react with nitrogen, such as lithium metal, argon is the preferred choice.

Q4: How can I be sure my solvents are dry enough for my reaction?

A4: Solvents for organometallic reactions must be rigorously dried to remove residual water. Several methods can be used, and the required level of dryness depends on the sensitivity of the reagents. Common drying agents and techniques include:

  • Distillation from a drying agent: A common method involves refluxing the solvent over a suitable drying agent and then distilling it directly into the reaction flask.

  • Activated Molecular Sieves: Allowing a solvent to stand over activated molecular sieves (typically 3Å or 4Å) is an effective way to remove water.

  • Solvent Purification Systems: These systems pass solvents through columns of drying agents, providing a convenient source of dry solvent.

The water content of a solvent can be quantitatively measured using a Karl Fischer titrator.

Troubleshooting Guides

Problem 1: My reaction with an organolithium reagent (e.g., n-BuLi, t-BuLi) is not working or giving low yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Wet Solvents Ensure solvents are rigorously dried. For highly sensitive reactions, distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for hydrocarbons) immediately before use.
Wet Glassware Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator. Alternatively, flame-dry the glassware under vacuum and backfill with inert gas.
Atmospheric Contamination Ensure all joints are well-greased and the system is leak-tight. Use proper Schlenk line or glovebox techniques to maintain a positive pressure of inert gas.
Degraded Reagent Organolithium reagents can degrade over time, especially if not stored properly. It is recommended to titrate the organolithium solution to determine its exact molarity before use.
Incompatible Functional Groups Organolithium reagents are strong bases and will react with acidic protons. Ensure your starting materials do not contain acidic functional groups such as alcohols, amines, or carboxylic acids.
Problem 2: My Grignard reagent formation is sluggish or fails to initiate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of the magnesium metal may be coated with a layer of magnesium oxide. Crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.
Wet Ether Solvent Diethyl ether or THF used for Grignard reactions must be anhydrous. Distill from sodium/benzophenone immediately before use.
Insufficient Mixing Ensure vigorous stirring to bring the organic halide into contact with the magnesium surface.
Low Temperature While Grignard reactions are exothermic, some initial heating may be required to initiate the reaction. A heat gun can be gently applied to warm a small spot on the flask.
Problem 3: I observe a color change in my organometallic precursor upon exposure to air.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation The color change is a strong indication that the compound is reacting with oxygen. Immediately ensure the compound is under a robust inert atmosphere.
Decomposition The color change may also signify decomposition of the precursor. If the integrity of the compound is critical, it may need to be repurified or a fresh batch synthesized.

Data Presentation

Table 1: Recommended Residual Water Content in Common Solvents for Organometallic Synthesis

SolventDrying MethodAchievable Water Content (ppm)Reference
Tetrahydrofuran (THF)Stored over 3Å molecular sieves (20% m/v) for 48h< 10
Tetrahydrofuran (THF)Refluxed over sodium/benzophenone~43
ToluenePassed through a column of silica (B1680970) gel< 5
TolueneRefluxed over sodium/benzophenone~34
DichloromethaneRefluxed over CaH₂~13
MethanolStored over 3Å molecular sieves (10% m/v) for 72h< 60

Data extracted from a study on the quantitative evaluation of the efficiency of several desiccants.

Experimental Protocols

Protocol 1: Setting up a Schlenk Line for an Air-Sensitive Reaction
  • Preparation: Ensure all glassware is clean and oven-dried. Assemble the reaction apparatus, including a stir bar, and grease all ground-glass joints.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via flexible tubing.

  • Purge the System: Evacuate the flask by opening the tap to the vacuum manifold. Be cautious with solids to prevent them from being pulled into the line.

  • Backfill with Inert Gas: Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon.

  • Repeat Cycles: Repeat the vacuum/inert gas cycle three to five times to ensure all air has been removed.

  • Maintain Positive Pressure: Once purged, leave the flask under a positive pressure of inert gas, which can be monitored by the bubbling of an oil bubbler connected to the inert gas manifold.

Protocol 2: Transferring an Air-Sensitive Liquid Reagent via Syringe
  • Prepare the Syringe: Oven-dry the syringe and allow it to cool in a desiccator.

  • Flush the Syringe: Flush the syringe with inert gas by drawing inert gas from a balloon or a Schlenk line into the syringe and expelling it several times.

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to an inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the flushed syringe through the septum of the reagent bottle and withdraw the desired volume of the liquid. It is good practice to withdraw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer") to protect it during transfer.

  • Transfer to Reaction Flask: Quickly transfer the syringe to the reaction flask and inject the reagent through the septum against a counterflow of inert gas.

Visualizations

Experimental_Workflow_Schlenk_Line_Setup cluster_prep Preparation cluster_purge Purging Cycle (Repeat 3-5x) cluster_reaction Reaction Conditions A Oven-dry Glassware B Assemble Apparatus A->B Cool & Grease Joints C Connect to Schlenk Line B->C D Evacuate (Vacuum) C->D E Backfill (Inert Gas) D->E E->D Repeat F Maintain Positive Inert Gas Pressure E->F G Proceed with Reaction F->G

Caption: Workflow for setting up an air-sensitive reaction using a Schlenk line.

Troubleshooting_Logic_Failed_Reaction rect_node rect_node Start Reaction Failed/ Low Yield Q1 Solvents Properly Dried? Start->Q1 Q2 Glassware Properly Dried? Q1->Q2 Yes S1 Action: Re-dry/distill solvents. Q1->S1 No Q3 Inert Atmosphere Maintained? Q2->Q3 Yes S2 Action: Oven/flame-dry glassware. Q2->S2 No Q4 Reagent Quality Verified? Q3->Q4 Yes S3 Action: Check for leaks, improve purging technique. Q3->S3 No S4 Action: Titrate or use fresh reagent. Q4->S4 No End Consider other reaction parameters (temp, conc, etc.) Q4->End Yes A1_Yes Yes A1_No No A2_Yes Yes A2_No No A3_Yes Yes A3_No No A4_Yes Yes A4_No No

Caption: Decision tree for troubleshooting a failed organometallic reaction.

References

Technical Support Center: Enhancing Chromatographic Resolution of 3,4-Dimethoxytropolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 3,4-dimethoxytropolone derivatives.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its derivatives.

Issue 1: Poor Resolution or Co-elution of Peaks

Symptoms:

  • Overlapping peaks for the parent compound and its derivatives or impurities.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (acetonitrile or methanol) to water/buffer ratio. A good starting point for reversed-phase HPLC is a gradient from 30% to 70% acetonitrile (B52724) in water with 0.1% formic or acetic acid.
Incorrect Stationary Phase For achiral separations, a C18 column is a common first choice. If resolution is still poor, consider a phenyl-hexyl or a column with a different bonding chemistry to exploit different selectivity. For chiral separations, screen different chiral stationary phases (CSPs) such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.
Suboptimal Temperature Varying the column temperature can alter selectivity. Try running the analysis at different temperatures (e.g., 25°C, 35°C, and 45°C) to see the effect on resolution.
Inadequate pH of the Mobile Phase The tropolone (B20159) moiety has acidic properties. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate) can alter the ionization state of the analytes and improve separation.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm)

  • Optimization Steps:

    • Vary the Gradient: If peaks are co-eluting, try a shallower gradient (e.g., 30-50% B over 20 minutes).

    • Change the Organic Modifier: Substitute acetonitrile with methanol. Methanol is a more polar solvent and can offer different selectivity.

    • Adjust pH: Prepare mobile phase A with different pH values (e.g., pH 3, 4, and 5) using a phosphate buffer.

Logical Workflow for Troubleshooting Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Organic Modifier) Start->Optimize_Mobile_Phase Check_Stationary_Phase Evaluate Stationary Phase (C18, Phenyl-Hexyl, etc.) Optimize_Mobile_Phase->Check_Stationary_Phase If no improvement Resolution_Improved Resolution Improved Optimize_Mobile_Phase->Resolution_Improved Success Vary_Temperature Adjust Column Temperature Check_Stationary_Phase->Vary_Temperature If no improvement Check_Stationary_Phase->Resolution_Improved Success Adjust_pH Modify Mobile Phase pH Vary_Temperature->Adjust_pH If no improvement Vary_Temperature->Resolution_Improved Success Adjust_pH->Resolution_Improved Success Chiral_Screening_Workflow Start Racemic this compound Derivative Screen_Cellulose Screen on Cellulose-based CSP (Normal & Reversed Phase) Start->Screen_Cellulose Screen_Amylose Screen on Amylose-based CSP (Normal & Reversed Phase) Start->Screen_Amylose Evaluate_Results Evaluate Separation Screen_Cellulose->Evaluate_Results Screen_Amylose->Evaluate_Results No_Separation No Separation Evaluate_Results->No_Separation Partial_Separation Partial Separation Evaluate_Results->Partial_Separation Baseline_Separation Baseline Separation Evaluate_Results->Baseline_Separation Optimize_Method Optimize Mobile Phase Partial_Separation->Optimize_Method Optimize_Method->Baseline_Separation Signaling_Pathway Ligand This compound Derivative Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Validation & Comparative

Comparing the antibacterial spectrum of 3,4-Dimethoxytropolone to other tropolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of various tropolone (B20159) compounds, with a focus on contrasting the known antibacterial spectrum of tropolone and hinokitiol (B123401). While interest exists in the antibacterial potential of 3,4-Dimethoxytropolone and stipitatic acid, current publicly available research lacks specific minimum inhibitory concentration (MIC) data for a direct quantitative comparison. This document summarizes the available data, details relevant experimental methodologies, and illustrates the generally accepted mechanism of antibacterial action for this class of compounds.

Introduction to Tropolones

Tropolones are a class of seven-membered aromatic ring compounds that have garnered significant interest for their wide range of biological activities, including potent antibacterial effects.[1] Natural tropolones, such as hinokitiol (β-thujaplicin), are found in the heartwood of trees from the Cupressaceae family and have been utilized in various applications for their antimicrobial properties.[2][3] Synthetic tropolones and their derivatives are also being explored for their therapeutic potential.[4] This guide focuses on comparing the antibacterial spectrum of these compounds to aid in research and development efforts.

Quantitative Comparison of Antibacterial Spectrum

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[5] The following table summarizes the available MIC data for tropolone and hinokitiol against a selection of common bacterial pathogens. It is important to note that a direct comparison with this compound and stipitatic acid is not possible at this time due to the absence of published MIC values. While it has been stated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, specific quantitative data is not available in the reviewed literature.

Tropolone DerivativeGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC µg/mL) Escherichia coli (MIC µg/mL)
Tropolone Data not consistently reported, but known to be active.[4][6]Data not consistently reported, but known to be active.[4][6]
Hinokitiol (β-thujaplicin) 30 - 50 (including MRSA)[2]Data not consistently reported, but known to be active.[2]
This compound No data availableNo data available
Stipitatic Acid No data availableNo data available

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[7][8]

1. Materials:

  • Tropolone compounds (stock solutions of known concentration)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

2. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Tropolone Dilutions:

  • In a 96-well plate, perform serial two-fold dilutions of the tropolone compounds in CAMHB to achieve a range of desired concentrations.

  • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the tropolone stock is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Incubate the microtiter plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the tropolone compound at which there is no visible bacterial growth.[5]

Mechanism of Action

The antibacterial activity of tropolones is generally attributed to their ability to disrupt bacterial cell membranes and chelate essential metal ions.[6] This multifaceted mechanism of action is a key area of interest in overcoming antibiotic resistance.

Proposed Antibacterial Mechanism of Tropolones

Tropolone_Mechanism cluster_effects Cellular Effects Tropolone Tropolone Derivative CellMembrane Bacterial Cell Membrane Tropolone->CellMembrane Intercalation MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Tropolone->MetalIons Binding MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Chelation Metal Ion Chelation MetalIons->Chelation CellLysis Cell Lysis & Death MembraneDisruption->CellLysis EnzymeInhibition Inhibition of Metalloenzymes Chelation->EnzymeInhibition EnzymeInhibition->CellLysis

Caption: Proposed antibacterial mechanism of tropolones.

The diagram above illustrates the proposed dual mechanism of action for tropolone compounds. They are thought to intercalate into the bacterial cell membrane, leading to its disruption and increased permeability. Concurrently, their ability to chelate essential metal ions, such as iron and zinc, can inhibit the function of critical metalloenzymes, ultimately leading to bacterial cell death.

Conclusion

Tropolone and its derivative hinokitiol exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. While this compound has been reported to possess antibacterial properties, a lack of publicly available quantitative data, specifically MIC values, currently prevents a direct and detailed comparison of its antibacterial spectrum with other tropolones. Similarly, the antibacterial spectrum of stipitatic acid remains to be fully characterized in comparative studies. Further research is warranted to elucidate the specific antibacterial efficacy and mechanisms of these and other tropolone derivatives to fully assess their potential as novel therapeutic agents.

References

A Comparative Analysis of Biological Activity: 3,4-Dimethoxytropolone vs. Hinokitiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented biological activities between 3,4-Dimethoxytropolone and the well-studied tropolone, hinokitiol (B123401). While hinokitiol has been the subject of numerous studies investigating its therapeutic potential, data on the biological effects of this compound is notably scarce, precluding a direct comparative analysis at this time.

Hinokitiol, a natural monoterpenoid found in the heartwood of trees from the Cupressaceae family, has demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. In contrast, searches for the biological activities of this compound did not yield sufficient data to conduct a meaningful comparison across these domains.

Hinokitiol: A Multifaceted Bioactive Compound

Extensive research has established hinokitiol as a promising candidate for therapeutic applications. Its biological activities are summarized below.

Anticancer Activity

Hinokitiol has been shown to exhibit cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways implicated in cancer progression.

Table 1: Summary of Anticancer Activity of Hinokitiol

Cancer Cell LineIC₅₀ ValueObserved EffectsKey Signaling Pathways Modulated
Breast Cancer (AS-B244)33.6 ± 8.8 µMInhibition of vasculogenic mimicryProteasome-mediated degradation of EGFR
Breast Cancer (MDA-MB-231)46.6 ± 7.5 µMInhibition of vasculogenic mimicryProteasome-mediated degradation of EGFR
Endometrial Cancer (Ishikawa, HEC-1A, KLE)5-50 µMInduction of apoptosis and cell cycle arrestp53-driven pathways, ROS-mediated apoptosis, ERK signaling
Melanoma (B16F10)Not specifiedInhibition of melanogenesis and cell growthAKT/mTOR signaling, ERK/MKP-3/proteosome pathway

dot

cluster_Anticancer Anticancer Mechanisms Hinokitiol Hinokitiol EGFR EGFR Degradation Hinokitiol->EGFR p53 p53 Activation Hinokitiol->p53 ROS ROS Induction Hinokitiol->ROS AKT_mTOR AKT/mTOR Inhibition Hinokitiol->AKT_mTOR ERK ERK Modulation Hinokitiol->ERK Apoptosis Apoptosis EGFR->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest ROS->Apoptosis AKT_mTOR->Apoptosis ERK->Apoptosis cluster_AntiInflammatory Anti-inflammatory Mechanisms Hinokitiol Hinokitiol NFkB NF-κB Inhibition Hinokitiol->NFkB MAPK MAPK Pathway Modulation Hinokitiol->MAPK ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines COX2 ↓ COX-2 NFkB->COX2 MAPK->ProInflammatoryCytokines A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

Efficacy of 3,4-Dimethoxytropolone compared to colchicine in tubulin polymerization assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of colchicine's inhibitory effects on tubulin polymerization and a methodological framework for the evaluation of novel compounds like 3,4-Dimethoxytropolone.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability makes them a key target for anticancer drug development. Colchicine (B1669291) is a well-established natural product that inhibits microtubule formation by binding to the β-tubulin subunit, thereby preventing its polymerization. This guide provides a comprehensive overview of the efficacy of colchicine in tubulin polymerization assays and presents a standardized experimental protocol that can be utilized to assess the activity of other compounds, such as this compound.

Note: As of the latest literature review, direct comparative studies on the efficacy of this compound in tubulin polymerization assays are not publicly available. Therefore, this guide will focus on the established data for colchicine and provide a framework for the future evaluation of this compound.

Quantitative Comparison of Inhibitory Effects

The inhibitory effect of a compound on tubulin polymerization is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the rate or extent of tubulin polymerization by 50%. The following table summarizes the reported IC50 values for colchicine from various studies. It is important to note that variations in experimental conditions, such as tubulin concentration and buffer composition, can influence the absolute IC50 values.

CompoundAssay TypeTubulin ConcentrationIC50 (µM)Reference
ColchicineTurbidimetric40 µM~1[1]
ColchicineFluorescenceNot Specified2.68 - 10.6[2]

Mechanism of Action: Colchicine

Colchicine exerts its inhibitory effect by binding to a specific site on β-tubulin, known as the colchicine-binding site. This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule lattice. The colchicine-tubulin complex can then co-polymerize with unliganded tubulin dimers at the microtubule ends, effectively "poisoning" the growing polymer and leading to its destabilization. This disruption of microtubule dynamics ultimately results in mitotic arrest and apoptosis.[3][4]

Experimental Protocols

A standardized in vitro tubulin polymerization assay is essential for the evaluation and comparison of potential inhibitors. The following protocols describe two common methods: a turbidity-based assay and a fluorescence-based assay.

Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (B35011) (10% final concentration)

  • Test compounds (e.g., this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate (clear bottom)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to a final concentration of 3-5 mg/mL (approximately 30-50 µM).

  • Pipette serial dilutions of the test compounds and a vehicle control into the wells of a pre-warmed 96-well plate.

  • To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • The rate and extent of polymerization are determined from the resulting sigmoidal curve. The IC50 value is calculated by plotting the inhibition of polymerization against the log of the inhibitor concentration.

Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Materials:

  • All materials from the turbidity-based assay

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well microplate (black, opaque)

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Follow the same preparation steps as the turbidity-based assay. When preparing the tubulin polymerization mix, add the fluorescent reporter to its recommended final concentration.

  • The assay procedure is identical to the turbidity-based assay.

  • Measure the fluorescence intensity at 37°C every 60 seconds for 60-90 minutes.

  • Data analysis is performed similarly to the turbidity-based assay to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the process of tubulin polymerization and its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization and Inhibition cluster_0 Tubulin Dynamics cluster_1 Inhibitory Action Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (GTP) Tubulin-Inhibitor Complex Tubulin-Inhibitor Complex Tubulin Dimer->Tubulin-Inhibitor Complex Microtubule->Tubulin Dimer Depolymerization (GDP) Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Inhibitor Colchicine-Site Inhibitor Inhibitor->Tubulin Dimer Binds to β-tubulin Tubulin-Inhibitor Complex->Microtubule Blocks Polymerization Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization and its inhibition.

Experimental_Workflow Tubulin Polymerization Assay Workflow Prepare Reagents 1. Prepare Tubulin, Buffers, and Inhibitors Plate Setup 2. Add Inhibitor Dilutions to 96-well Plate Prepare Reagents->Plate Setup Initiate Reaction 3. Add Tubulin Mix to Plate Plate Setup->Initiate Reaction Data Acquisition 4. Measure Absorbance/Fluorescence at 37°C over Time Initiate Reaction->Data Acquisition Data Analysis 5. Plot Polymerization Curves and Calculate IC50 Data Acquisition->Data Analysis

Caption: General workflow for in vitro tubulin polymerization assays.

References

A Comprehensive Guide to Validating an Analytical Method for 3,4-Dimethoxytropolone Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the validation of an analytical method for the quantification of 3,4-Dimethoxytropolone, a key intermediate in various synthetic processes. The protocols and acceptance criteria outlined are based on the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, ensuring the developed method is fit for its intended purpose in a regulated environment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the routine analysis of this compound. This technique is widely used for the analysis of tropolone (B20159) and its derivatives due to its specificity, sensitivity, and robustness.

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation According to ICH Guidelines

The validation of the proposed HPLC-UV method will be performed by assessing the following parameters as stipulated by the ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution containing all formulation components except the active ingredient.

  • Spike the placebo solution with the this compound standard.

  • Prepare solutions of known related substances and potential degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the spiked placebo should be pure and free from interference from any placebo components. The retention times of related substances and degradation products should be sufficiently different from that of the main analyte.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The overall %RSD for the combined data from both studies should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: At the LOQ, the precision (%RSD) should be ≤ 10.0% and accuracy (recovery) should be within 80.0% to 120.0%.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The specified range is normally derived from linearity studies.

Experimental Protocol:

  • The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method should be linear, accurate, and precise over the specified range (e.g., 80% to 120% of the target assay concentration).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The assay results of the sample should not significantly change.

Summary of Hypothetical Validation Data

The following tables summarize the expected outcomes of a successful validation for the proposed HPLC-UV method for this compound.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data

LevelConcentration Spiked (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
80%8099.5--
100%100100.20.851.10
120%120100.8--

Table 4: LOD and LOQ Data

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision at LOQ (%RSD) 4.5
Accuracy at LOQ (%) 98.9

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and cost-effective method for routine analysis, other techniques may offer advantages for specific applications.

Table 5: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Cost-effective, robust, widely available, good for routine QC.Moderate sensitivity, may lack specificity for complex matrices.
LC-MS Chromatographic separation coupled with mass spectrometry.High sensitivity and specificity, provides structural information.Higher cost of instrumentation and maintenance, requires more expertise.
GC-MS Gas chromatographic separation coupled with mass spectrometry.Excellent for volatile and thermally stable compounds, high sensitivity.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Visualization of Workflows

Analytical Method Validation Workflow

Analytical Method Validation Workflow start Start: Define Analytical Method specificity Specificity (Interference Check) start->specificity linearity Linearity (Correlation Coefficient) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (%RSD) start->precision report Validation Report specificity->report range_node Range (Confirmed by Lin, Acc, Prec) linearity->range_node accuracy->range_node precision->range_node lod_loq LOD & LOQ (S/N Ratio) lod_loq->report range_node->report robustness Robustness (Deliberate Variations) robustness->report end End: Method Validated report->end

Caption: Workflow for the validation of an analytical method.

Logical Relationship of Validation Parameters

Validation Parameter Relationships method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range_node Range linearity->range_node accuracy->range_node precision->range_node loq LOQ range_node->loq lod LOD loq->lod

Caption: Interdependencies of key validation parameters.

Comparative Analysis of 3,4-Dimethoxytropolone in Antibiotic-Resistant Bacteria: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of public data on the cross-resistance, minimum inhibitory concentrations (MICs), and specific mechanism of action of 3,4-Dimethoxytropolone against antibiotic-resistant bacterial strains. Therefore, a direct comparative analysis with other antibiotics, as requested, cannot be provided at this time.

While some sources indicate that this compound, a tropolone (B20159) derivative, possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, the specific quantitative data required for a rigorous comparison is absent from published research. Cross-resistance studies necessitate detailed information on a compound's performance against a panel of well-characterized antibiotic-resistant strains, alongside similar data for comparator antibiotics. This allows researchers to identify shared resistance mechanisms and predict the potential clinical utility of a new compound.

The parent compound, tropolone, has been shown to exhibit antibacterial effects by targeting the cell wall and plasma membrane. However, it is not scientifically sound to extrapolate these findings directly to the 3,4-dimethoxy derivative, as substitutions on the tropolone ring can significantly alter the compound's biological activity and mechanism of action.

To facilitate future research and enable the kind of comparative analysis that is crucial for drug development, the following experimental data for this compound would be required:

  • Minimum Inhibitory Concentration (MIC) Data: Determination of MIC values against a broad panel of clinically relevant, antibiotic-resistant bacteria, including but not limited to:

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Vancomycin-resistant Enterococcus (VRE)

    • Multidrug-resistant (MDR) Pseudomonas aeruginosa

    • Carbapenem-resistant Enterobacteriaceae (CRE)

    • Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and cellular pathways disrupted by this compound. This could involve techniques such as macromolecular synthesis inhibition assays, membrane potential studies, and identification of binding proteins.

  • Cross-Resistance Studies: Direct comparison of the activity of this compound against isogenic bacterial strains with and without specific, known resistance mechanisms to other antibiotic classes.

Standardized Experimental Protocols for Future Studies

For the benefit of researchers who may undertake studies on this compound, we provide a standardized protocol for determining Minimum Inhibitory Concentrations (MICs) via broth microdilution, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound and Comparator Antibiotics:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (bacteria in MHB without any antibiotic) and a sterility control well (MHB only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental Workflow

To guide future investigations, a standardized workflow for assessing antibiotic cross-resistance is presented below.

G cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Data Analysis and Interpretation A Select Antibiotic-Resistant and Susceptible Bacterial Strains D Standardize Bacterial Inoculum (0.5 McFarland) A->D B Prepare Stock Solutions of This compound and Comparator Antibiotics C Prepare Serial Dilutions in 96-Well Plates B->C E Inoculate Plates and Incubate C->E D->E F Read and Record MIC Values E->F G Tabulate MICs for all Compounds and Strains F->G H Compare MICs of this compound against Resistant vs. Susceptible Strains G->H I Analyze for Fold-Changes in MIC Compared to Other Antibiotics H->I

Caption: Experimental workflow for assessing cross-resistance.

Without the foundational data on the antibacterial activity of this compound, any further discussion on its potential signaling pathways or logical relationships in bacterial resistance would be purely speculative. We encourage researchers in the field of antimicrobial discovery to investigate this compound to determine its potential as a novel therapeutic agent.

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Tropolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of methoxy-substituted tropolones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The structure-activity relationship (SAR) is explored by presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

A study on the cytotoxic activity of twenty-seven tropolone (B20159) derivatives against human oral tumor cell lines revealed that tropolone derivatives with a phenolic OH group, including its methyl ethers, exhibited relatively higher tumor specificity.[1]

Data Presentation: Cytotoxicity of Methoxy-Substituted Tropolones

A systematic table of IC50 values for a series of methoxy-substituted tropolones against various cancer cell lines is currently unavailable in the reviewed literature. Further targeted research synthesizing and evaluating a library of these specific compounds is needed to establish a clear quantitative SAR.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxy-substituted tropolones) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells adhesion Allow cell adhesion (overnight) seed_cells->adhesion treat_compounds Treat with methoxy-tropolones adhesion->treat_compounds incubation_treatment Incubate (e.g., 24-72h) treat_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end end determine_ic50->end End

MTT assay workflow for determining cell viability.

Anti-inflammatory Activity

Methoxy (B1213986) substitution on the tropolone ring has been shown to modulate anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Inhibition of Nitric Oxide Production by Methoxy-Substituted Tropolones

A study by Satoh et al. investigated the effect of 27 tropolone derivatives on NO production in RAW 264.7 macrophage-like cells. The following table summarizes the IC50 values for the methoxy-substituted tropolones from this study.

CompoundSubstitution PatternIC50 (µM) for NO Inhibition
TropoloneUnsubstituted>100
2-Methoxytropone2-OCH₃65
4-Methoxytropolone4-OCH₃>100
2,4-Dibromo-7-methoxytropone2,4-Br, 7-OCH₃1.1
2,7-Dimethoxytropone2,7-diOCH₃23

Data extracted from Satoh et al. (2003). The study investigated a broader range of substituted tropolones; this table focuses on the methoxy-substituted examples.

The results suggest that the position and presence of other substituents significantly impact the anti-inflammatory activity. Notably, 2,4-dibromo-7-methoxytropone was the most potent inhibitor of NO production.

Signaling Pathway: LPS-induced NO Production

LPS_Signaling cluster_nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine iNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Methoxy_Tropolone Methoxy-Substituted Tropolone Methoxy_Tropolone->IKK Inhibits Methoxy_Tropolone->NFkB Inhibits translocation

LPS signaling pathway leading to NO production.

Experimental Protocol: Griess Assay for Nitrite (B80452) Determination

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS in the presence or absence of various concentrations of methoxy-substituted tropolones. Incubate for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant samples and standards.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of NO inhibition and the IC50 values.

Antimicrobial Activity

Tropolones are known to possess antimicrobial properties, and methoxy substitution can modulate this activity.

Data Presentation: Antimicrobial Activity of Methoxy-Substituted Tropolones

A comprehensive and comparative dataset of Minimum Inhibitory Concentration (MIC) values for a series of methoxy-substituted tropolones against a wide range of bacteria and fungi is not currently available in the reviewed literature. While some studies report the antimicrobial activity of individual methoxy-substituted compounds, a systematic SAR study is needed. For example, some studies on methoxy-substituted chalcones and lactones have shown that the position of the methoxy group can influence the antibacterial and antifungal efficacy.[2][3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the methoxy-substituted tropolone in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prep_compound Prepare stock solution of methoxy-tropolone start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform 2-fold serial dilution in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Structural Confirmation of Synthetic 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of a synthetic compound is unequivocally confirmed when its analytical data is identical to that of a verified natural standard. This guide outlines the standard analytical workflow and expected outcomes for comparing synthetic 3,4-Dimethoxytropolone with its natural counterpart. The primary analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical, yet expected, data for a comparative analysis of synthetic and natural this compound. The congruence of this data would provide strong evidence for the structural identity of the synthetic sample.

Analytical TechniqueParameterExpected Result for Natural StandardExpected Result for Synthetic Sample
¹H NMR Chemical Shifts (δ)~7.0-7.5 ppm (m, 3H, ring protons), ~3.9 ppm (s, 3H, OCH₃), ~3.8 ppm (s, 3H, OCH₃)Identical to natural standard
¹³C NMR Chemical Shifts (δ)~180 ppm (C=O), ~160-165 ppm (C-O), ~110-140 ppm (ring carbons), ~56 ppm (OCH₃)Identical to natural standard
IR Wavenumber (cm⁻¹)~3200-3400 (O-H stretch, if present as tautomer), ~1620 (C=O stretch), ~1580 (C=C stretch), ~1200-1300 (C-O stretch)Identical to natural standard
UV-Vis λmax (nm)~250 nm, ~320 nm, ~370 nmIdentical to natural standard
MS (EI) m/z[M]+ at 182, fragments at 167 ([M-CH₃]+), 153 ([M-CHO]+), 139 ([M-CH₃-CO]+)Identical to natural standard

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of all protons and carbon atoms in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample (both synthetic and natural) in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and integration of the signals between the synthetic and natural samples.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the positions, shapes, and intensities of the absorption bands of the synthetic and natural samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze the electronic transitions within the conjugated π-system of the tropolone (B20159) ring.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of the samples (synthetic and natural) in a UV-transparent solvent (e.g., methanol (B129727) or ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Acquisition: Scan the absorbance from 200 to 800 nm.

  • Data Analysis: Compare the wavelengths of maximum absorbance (λmax) and the molar absorptivities (ε) of the synthetic and natural samples.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.

  • Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Compare the molecular ion peak and the fragmentation pattern of the synthetic and natural samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic this compound.

Workflow for Structural Confirmation of Synthetic this compound cluster_synthesis Synthesis and Isolation cluster_natural Natural Standard cluster_analysis Comparative Analysis cluster_conclusion Conclusion start Propose Synthetic Route synthesis Synthesize this compound start->synthesis purification Purify Synthetic Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms natural_source Obtain Natural Source (Hypothetical) extraction Extract and Isolate Natural this compound natural_source->extraction natural_purification Purify Natural Compound extraction->natural_purification natural_purification->nmr natural_purification->ir natural_purification->uv_vis natural_purification->ms comparison Compare Spectral Data nmr->comparison ir->comparison uv_vis->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Head-to-head comparison of different synthetic routes to 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. 3,4-Dimethoxytropolone, a seven-membered aromatic ring with a unique substitution pattern, represents a valuable target for the synthesis of bioactive compounds. This guide provides a comparative analysis of two potential synthetic pathways to this molecule, offering a detailed look at their methodologies, performance metrics, and the underlying chemical logic.

Route 1: Buchner Ring Expansion of a Methoxy-Substituted Benzene Derivative

This classical approach leverages the Buchner reaction to expand a six-membered aromatic ring into a seven-membered tropolone (B20159) system. The synthesis commences with a readily available trimethoxybenzene precursor, which undergoes a rhodium-catalyzed reaction with ethyl diazoacetate to form a cycloheptatriene (B165957) intermediate. Subsequent hydrolysis and oxidation yield the target tropolone. This pathway is analogous to the well-established synthesis of stipitatic acid.

Route 2: Synthesis and Subsequent Methylation of a Dihydroxytropolone Intermediate

An alternative strategy involves the initial formation of a dihydroxytropolone core, followed by the selective methylation of the hydroxyl groups. This route would likely begin with a catechol derivative, which can be converted to a tropolone through various methods, including oxidative cleavage of a cycloheptatriene or a [5+2] cycloaddition reaction. The resulting 3,4-dihydroxytropolone would then be methylated to afford the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Buchner Ring ExpansionRoute 2: Dihydroxytropolone Methylation
Starting Material 1,2,4-Trimethoxybenzene (B152335)Catechol or its derivatives
Key Reactions Buchner Ring Expansion, Hydrolysis, OxidationTropolone Ring Formation (e.g., Oxidation, Cycloaddition), O-Methylation
Overall Yield Moderate (analogous stipitatic acid synthesis reports ~30-40%)Potentially variable; dependent on the efficiency of both ring formation and selective methylation
Reaction Steps Typically 3-4 stepsTypically 2-3 steps
Reagents & Conditions Rhodium catalyst, ethyl diazoacetate, heat; harsh hydrolysis/oxidation conditions may be requiredOxidizing agents (e.g., DDQ), or cycloaddition precursors; methylating agents (e.g., diazomethane, dimethyl sulfate)
Scalability Potentially limited by the use of diazo compounds and rhodium catalystsMay be more amenable to scale-up depending on the chosen ring-forming reaction
Selectivity Regioselectivity of the Buchner reaction can be an issue with substituted benzenesSelective methylation of the desired hydroxyl groups without affecting the tropolone carbonyl can be challenging

Experimental Protocols

Route 1: Buchner Ring Expansion (Adapted from the synthesis of Stipitatic Acid)

Step 1: Synthesis of Ethyl 2,4,5-trimethoxycyclohepta-1,3,5-triene-1-carboxylate

To a solution of 1,2,4-trimethoxybenzene in an inert solvent such as toluene (B28343) is added a rhodium(II) catalyst (e.g., Rh₂(OAc)₄). The mixture is heated to reflux, and a solution of ethyl diazoacetate in the same solvent is added dropwise over several hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis and Oxidation to this compound

The purified cycloheptatriene from the previous step is dissolved in a mixture of ethanol (B145695) and aqueous sodium hydroxide. The solution is heated at reflux for several hours to effect hydrolysis of the ester. The reaction mixture is then cooled, acidified with a mineral acid (e.g., HCl), and treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or hydrogen peroxide to furnish the tropolone ring. The product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Route 2: Dihydroxytropolone Synthesis and Methylation (Hypothetical)

Step 1: Synthesis of 3,4-Dihydroxytropolone

A potential route involves the oxidation of 1,2-dihydroxycyclohepta-1,3,5-triene. This intermediate could be synthesized from a protected catechol derivative through a series of reactions including cyclopropanation and ring expansion. The final deprotection and oxidation would yield 3,4-dihydroxytropolone. Alternatively, a [5+2] cycloaddition between an appropriate pyrone and an acetylene (B1199291) equivalent could be explored.

Step 2: Methylation of 3,4-Dihydroxytropolone

To a solution of 3,4-dihydroxytropolone in a suitable solvent (e.g., diethyl ether or methanol) is added a methylating agent. Diazomethane is a classic reagent for this transformation, though its hazardous nature is a significant drawback.[1] A safer alternative is the use of dimethyl sulfate (B86663) or dimethyl carbonate in the presence of a mild base (e.g., K₂CO₃). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography to yield this compound.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Buchner Ring Expansion cluster_1 Route 2: Dihydroxytropolone Methylation 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene Cycloheptatriene Intermediate Cycloheptatriene Intermediate 1,2,4-Trimethoxybenzene->Cycloheptatriene Intermediate  Rh₂(OAc)₄, Ethyl Diazoacetate 3,4-Dimethoxytropolone_R1 This compound Cycloheptatriene Intermediate->3,4-Dimethoxytropolone_R1  1. NaOH, EtOH, H₂O  2. H⁺, DDQ Catechol Derivative Catechol Derivative 3,4-Dihydroxytropolone 3,4-Dihydroxytropolone Catechol Derivative->3,4-Dihydroxytropolone  Ring Formation 3,4-Dimethoxytropolone_R2 This compound 3,4-Dihydroxytropolone->3,4-Dimethoxytropolone_R2  CH₂N₂ or (CH₃)₂SO₄, K₂CO₃

Caption: Comparative diagram of two synthetic routes to this compound.

Conclusion

Both presented routes offer plausible pathways to this compound. Route 1, the Buchner ring expansion, is based on established methodology for similar tropolones, providing a degree of reliability. However, the use of hazardous reagents and potentially moderate yields are notable drawbacks. Route 2, involving the synthesis and methylation of a dihydroxy intermediate, is conceptually more direct but requires further optimization to identify a high-yielding and selective method for both the tropolone ring formation and the subsequent methylation steps. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and tolerance for hazardous reagents. Further experimental validation is necessary to fully elucidate the most efficient and practical pathway to this valuable tropolone derivative.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dimethoxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3,4-Dimethoxytropolone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure via inhalation, skin, and eye contact.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory Protection NIOSH-approved respiratorAn air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters is recommended, particularly when handling the solid form or if there is a potential for aerosol generation. In instances of potential high airborne concentrations, a supplied-air respirator (SAR) may be necessary.[1][2]
Hand Protection Chemical-resistant glovesButyl or Viton/Butyl gloves are recommended for handling ketones and aromatic compounds.[3] Nitrile gloves offer good resistance to a range of chemicals and are a suitable alternative for short-term handling; however, they should be inspected for any signs of degradation before and during use.[3][4] Always use proper glove removal techniques to prevent skin contact.[5]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required to protect against splashes.[6] A face shield must be worn in conjunction with goggles when there is a significant risk of splashing or reaction spatter.[1]
Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[1] Ensure clothing worn underneath is made of natural fibers like cotton.[1]
Foot Protection Closed-toe shoesShoes that fully cover the foot are required in the laboratory at all times.[1]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2]

Experimental Workflow:

prep Preparation handling Handling & Use prep->handling Proceed to experiment decon Decontamination handling->decon Post-experiment emergency Emergency Response handling->emergency In case of spill/exposure disposal Waste Disposal decon->disposal Segregate waste collection Waste Collection segregation Waste Segregation collection->segregation labeling Labeling segregation->labeling storage Temporary Storage labeling->storage pickup EHS Pickup storage->pickup

References

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